Erdosteine-13C4
Description
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Properties
Molecular Formula |
C8H11NO4S2 |
|---|---|
Molecular Weight |
253.3 g/mol |
IUPAC Name |
2-[2-oxo-2-[(2-oxothiolan-3-yl)amino](1,2-13C2)ethyl]sulfanylacetic acid |
InChI |
InChI=1S/C8H11NO4S2/c10-6(3-14-4-7(11)12)9-5-1-2-15-8(5)13/h5H,1-4H2,(H,9,10)(H,11,12)/i3+1,4+1,6+1,7+1 |
InChI Key |
QGFORSXNKQLDNO-HNZXROKESA-N |
Isomeric SMILES |
C1CSC(=O)C1N[13C](=O)[13CH2]S[13CH2][13C](=O)O |
Canonical SMILES |
C1CSC(=O)C1NC(=O)CSCC(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
What is Erdosteine-13C4 and its primary use in research?
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Erdosteine-13C4, a stable isotope-labeled derivative of the mucolytic and antioxidant agent Erdosteine. This document details its primary applications in research, particularly in quantitative bioanalysis and pharmacokinetic studies, and provides insights into the broader pharmacological context of its unlabeled counterpart.
Introduction to this compound
This compound is a synthetically produced version of Erdosteine in which four carbon atoms have been replaced with the stable, non-radioactive isotope, carbon-13. This isotopic labeling renders the molecule heavier than the endogenous or administered unlabeled drug. This mass difference is the cornerstone of its utility in modern analytical techniques, particularly those coupled with mass spectrometry.
The primary application of this compound in a research setting is as an internal standard for the quantitative analysis of Erdosteine in biological matrices such as plasma and serum.[1] Its chemical and physical properties are virtually identical to those of Erdosteine, ensuring that it behaves similarly during sample extraction, chromatographic separation, and ionization. This co-elution and similar behavior allow for precise and accurate quantification by correcting for variations in sample processing and instrument response. Additionally, this compound can be used as a tracer in pharmacokinetic studies to differentiate between exogenously administered drugs and endogenous levels of related compounds, and to elucidate metabolic pathways.[1]
Physicochemical Properties
The fundamental properties of this compound are crucial for its application in analytical method development.
| Property | Value | Reference |
| IUPAC Name | 2-[2-oxo-2---INVALID-LINK--ethyl]sulfanylacetic acid | |
| Molecular Formula | C₄¹³C₄H₁₁NO₄S₂ | |
| Molecular Weight | 253.28 g/mol | |
| Appearance | Off-White Solid | |
| Storage | 2-8°C for long-term storage |
Primary Use in Research: Bioanalytical Quantification
The gold standard for quantifying small molecules like Erdosteine in biological samples is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, such as this compound, is best practice for these assays to ensure the highest accuracy and precision.
Representative Experimental Protocol: Quantification of Erdosteine in Human Plasma using LC-MS/MS with this compound as an Internal Standard
Disclaimer: The following protocol is a representative methodology constructed from published methods for Erdosteine analysis. While this compound is the ideal internal standard, the cited literature may have used other internal standards. This protocol is provided as a guide for researchers to develop a validated assay using this compound.
Objective: To accurately quantify the concentration of Erdosteine in human plasma samples.
Materials:
-
Erdosteine reference standard
-
This compound (Internal Standard)
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (ultrapure)
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
Procedure:
-
Preparation of Stock and Working Solutions:
-
Prepare a 1 mg/mL stock solution of Erdosteine in methanol.
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
-
From these stock solutions, prepare a series of working standard solutions of Erdosteine at various concentrations and a working solution of this compound (e.g., 100 ng/mL) by serial dilution with a methanol/water mixture.
-
-
Sample Preparation (Solid Phase Extraction - SPE):
-
To 200 µL of human plasma, add 20 µL of the this compound internal standard working solution and vortex.
-
Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of water.
-
Load the plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Analysis:
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions (Hypothetical):
-
Erdosteine: Q1 (m/z) 250.0 -> Q3 (m/z) 204.0
-
This compound: Q1 (m/z) 254.0 -> Q3 (m/z) 208.0
-
-
-
-
Calibration and Quantification:
-
Prepare a calibration curve by spiking blank plasma with known concentrations of Erdosteine standard solutions.
-
Process the calibration standards and quality control (QC) samples alongside the unknown samples.
-
Plot the peak area ratio of Erdosteine to this compound against the nominal concentration of the calibration standards.
-
Determine the concentration of Erdosteine in the unknown samples using the regression equation of the calibration curve.
-
Quantitative Data from Published Methods
The following tables summarize key quantitative parameters from published LC-MS/MS methods for Erdosteine, which provide a basis for the expected performance of an assay using this compound.
Table 1: LC-MS/MS Method Parameters for Erdosteine Quantification
| Parameter | Method 1 | Method 2 |
| Internal Standard Used | Letosteine | Ibuprofen |
| Linearity Range (ng/mL) | 0.2 - 5000 | 1 - 5000 |
| Lower Limit of Quantification (LOQ) (ng/mL) | 0.2 | 1 |
| Intra-day Precision (%RSD) | < 4.76 | < 5 |
| Inter-day Precision (%RSD) | < 5.26 | < 5 |
| Intra-day Accuracy (%) | 99.6 - 105.0 | Not Reported |
| Inter-day Accuracy (%) | 95.0 - 100.5 | Not Reported |
| Mean Recovery (%) | Not Reported | 97.8 - 102.4 |
| Reference | [2] | [3] |
Table 2: Mass Spectrometry Transitions for Erdosteine
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| Erdosteine | 250 | 204 | [2] |
| Erdosteine | 249.9 | 231.8 | [3] |
Role in Understanding Erdosteine's Mechanism of Action and Metabolism
Erdosteine is a prodrug that undergoes bioactivation to its pharmacologically active metabolite, Metabolite 1 (M1), which contains a free thiol group.[4][5] This metabolic conversion is central to its therapeutic effects. This compound can be instrumental in tracing this metabolic pathway and quantifying the parent drug and its metabolites.
Bioactivation of Erdosteine to Metabolite 1 (M1)
The following diagram illustrates the metabolic conversion of Erdosteine.
Antioxidant and Anti-inflammatory Signaling Pathway
The active metabolite M1 exerts its antioxidant and anti-inflammatory effects, in part, by modulating the NF-κB signaling pathway.[4] Oxidative stress, often induced by stimuli like lipopolysaccharide (LPS), typically leads to the activation of NF-κB and subsequent pro-inflammatory cytokine production. Erdosteine's active metabolite can inhibit this process.
Conclusion
This compound is an indispensable tool for researchers in the fields of pharmacology, drug metabolism, and clinical chemistry. Its primary role as a stable isotope-labeled internal standard facilitates the development of robust, accurate, and precise bioanalytical methods for the quantification of Erdosteine. Furthermore, its application as a tracer is invaluable for elucidating the pharmacokinetic profile and metabolic fate of this important mucolytic and antioxidant drug. The methodologies and pathways described in this guide provide a solid foundation for the effective utilization of this compound in a research setting.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Sensitive determination of erdosteine in human plasma by use of automated 96-well solid-phase extraction and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Simultaneous determination of erdosteine and its active metabolite in human plasma by liquid chromatography-tandem mass spectrometry with pre-column derivatization] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory Effect of Erdosteine in Lipopolysaccharide-Stimulated RAW 264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of erdosteine and its metabolites on bacterial adhesiveness - PubMed [pubmed.ncbi.nlm.nih.gov]
Erdosteine-13C4: A Technical Guide on Chemical Structure and Isotopic Labeling
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Erdosteine-13C4, a stable isotope-labeled derivative of the mucolytic agent Erdosteine. This document details its chemical structure, the precise positions of its isotopic labels, relevant quantitative data, and outlines key experimental protocols for its synthesis and analysis.
Chemical Structure and Isotopic Labeling
This compound is chemically designated as 2-[2-oxo-2---INVALID-LINK--ethyl]sulfanylacetic acid. The molecular formula is C₄¹³C₄H₁₁NO₄S₂. The carbon-13 isotopes are strategically placed on the backbone of the molecule, providing a stable internal standard for pharmacokinetic and metabolic studies.
The Simplified Molecular-Input Line-Entry System (SMILES) representation for this compound is O=--INVALID-LINK--[13CH2]S[13CH2]--INVALID-LINK--=O[1]. This notation explicitly indicates that the four carbon-13 atoms are located on the carboxylic acid and the adjacent methylene group of the acetic acid moiety, as well as on the carbonyl and adjacent methylene group of the N-acetyl moiety.
References
An In-depth Technical Guide to the Synthesis of Erdosteine-¹³C₄
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis pathways for Erdosteine-¹³C₄, an isotopically labeled version of the mucolytic agent Erdosteine. The incorporation of four carbon-13 atoms into the Erdosteine molecule creates a stable, heavy-isotope variant essential for advanced metabolic studies, pharmacokinetic research, and use as an internal standard in quantitative bioanalysis.[1][2] While specific experimental data for the ¹³C₄-labeled synthesis is not publicly available, this document outlines the established synthesis routes for unlabeled Erdosteine, which directly inform the production of its labeled counterpart.
General Synthesis Pathway
The synthesis of Erdosteine involves the formation of an amide bond between an activated carboxylic acid derivative and an amine. The core reaction joins two key synthons: a thiodiglycolic acid derivative and homocysteine thiolactone.[1][3]
For the synthesis of Erdosteine-¹³C₄, the isotopic labels are incorporated into the thiodiglycolic acid backbone. Based on the IUPAC name, 2-[2-oxo-2---INVALID-LINK--ethyl]sulfanylacetic acid, the four labeled carbons constitute the thio-diglycolic acid portion of the final molecule.[4] The synthesis, therefore, requires ¹³C₄-labeled thiodiglycolic acid as a starting material.
The general pathway involves activating a carboxyl group of ¹³C₄-thiodiglycolic acid, often by converting it into an anhydride, which then undergoes nucleophilic substitution with the amine group of DL-homocysteine thiolactone to form the amide linkage, yielding Erdosteine-¹³C₄.[1][3]
Quantitative Data Summary (for Unlabeled Erdosteine)
The following table summarizes quantitative data from various synthesis methods for unlabeled Erdosteine. This data provides a benchmark for expected yields and purity when adapting these protocols for Erdosteine-¹³C₄ synthesis.
| Synthesis Method | Key Reactants & Conditions | Yield (%) | Purity (%) | Source |
| Method 1: One-Pot Synthesis | DL-homocysteine thiolactone HCl, 3-sulfo-Pyroglutaric acid, Sodium Carbonate solution, in water at 0-5°C. | 78.6% | 99.74% | [5] |
| Method 2: Sodium Bicarbonate Variant | DL-homocysteine thiolactone HCl, 3-sulfo-Pyroglutaric acid, solid Sodium Bicarbonate, in water at 0-5°C. | 77.0% | 99.41% | [5] |
| Method 3: Two-Solvent System | DL-homocysteine thiolactone HCl, 3-sulfo-Pyroglutaric acid, Sodium Hydroxide, in Tetrahydrofuran (THF) and water. | 55.7% | 99.34% | [5] |
| Method 4: Acetic Anhydride Activation | 3-sulfo-glutaric acid activated with Acetic Anhydride, then reacted with homocysteine thiolactone HCl with NaHCO₃. | 81.6% (after refining) | 99.39% | [5] |
Experimental Protocols (for Unlabeled Erdosteine)
The following protocols are adapted from patent literature for the synthesis of unlabeled Erdosteine. The synthesis of Erdosteine-¹³C₄ would require substituting the thiodiglycolic acid-derived reactant with its corresponding ¹³C₄-labeled isotopologue.
Protocol 1: One-Pot Synthesis using Sodium Carbonate
Adapted from patent CN101941963A.[5]
-
Preparation: In a 500ml reaction flask, add 40ml of water and 20g (0.130 mol) of DL-homocysteine thiolactone hydrochloride. Dissolve the solid and cool the solution to 0°C.
-
Base Addition (Step 1): Slowly drip a sodium carbonate solution (7.3g of sodium carbonate in 35ml of water) into the reaction flask.
-
Reactant Addition: After the first base addition, add 18.2g (0.138 mol) of 3-sulfo-Pyroglutaric acid (an activated form of thiodiglycolic acid) in three portions.
-
Base Addition (Step 2) & pH Adjustment: Slowly drip a second sodium carbonate solution (7.8g of sodium carbonate in 40ml of water) into the reaction mixture to adjust the pH to a range of 6.2–6.7.
-
Reaction: Maintain the temperature at 0–5°C and stir the reaction mixture for 30 minutes.
-
Workup & Purification: The crude product is obtained through conventional aftertreatment processes (such as acidification to pH 2-3 to precipitate the product, followed by filtration). The solid is then refined, for example, by recrystallization from ethanol, to yield a white crystalline solid.
Protocol 2: Synthesis via Acetic Anhydride Activation
Adapted from patent CN101941963A.[5]
-
Intermediate Formation: Dissolve 3-sulfo-glutaric acid in acetic anhydride. Heat the mixture to 65°C–85°C and allow it to react for 1-2 hours to generate the intermediate, 3-sulfo-glutaric anhydride.
-
Amine Solution Preparation: In a separate flask, dissolve homocysteine thiolactone hydrochloride in water. Add sodium carbonate or sodium bicarbonate to adjust the pH to 7-9. Cool the reaction solution to a temperature between -10°C and 10°C.
-
Condensation Reaction: Add the solid 3-sulfo-glutaric anhydride prepared in step 1 into the cooled amine solution.
-
pH Control: During the addition and subsequent reaction, dropwise add a solution of sodium carbonate or sodium bicarbonate to maintain the reaction pH between 6 and 7.
-
Reaction Time: Allow the reaction to proceed for 20-60 minutes.
-
Precipitation and Isolation: Add acid (e.g., 6mol/L hydrochloric acid) to regulate the pH to 2-3. This will precipitate the crude Erdosteine product.[5] Filter the solid.
-
Refining: The crude product is refined using a conventional method, such as recrystallization, to obtain the finished product.
Protocol 3: Continuous Flow Synthesis
Adapted from patent WO2022023929A1.[3] This method uses a continuous flow microreactor for improved efficiency and scalability.
-
Solution Preparation:
-
Solution A (Acid): Prepare a solution of thiodiglycolic acid (100 g) and triethylamine (66.8 g) in isopropanol (300 mL).
-
Solution B (Activating Agent): Prepare a solution of ethyl chloroformate (73 g) in isopropanol (360 mL).
-
Solution C (Amine): Prepare a solution of homocysteine thiolactone hydrochloride (100 g), triethylamine (66.8 g), acetone (600 mL), and water (120 mL).
-
-
Flow Reaction: The solutions are pumped through a series of microreactor modules at controlled flow rates and temperatures to achieve mixing and reaction.
-
Workup: The solution collected from the reactor outlet is processed. The solvent is evaporated, and the residue is treated with water or another suitable solvent (e.g., isopropanol) to precipitate the pure Erdosteine.
-
Isolation: The product is isolated by filtration and drying.
Mechanism of Action of Erdosteine
Erdosteine is a prodrug that is rapidly converted in the liver via first-pass metabolism to its active metabolite, Met 1.[6][7] This active form contains a free sulfhydryl (-SH) group, which is responsible for the drug's therapeutic effects.[8][9] The mechanism is multifaceted, encompassing mucolytic, antioxidant, and anti-inflammatory actions.[8][10]
-
Mucolytic Activity: The free thiol groups break the disulfide bonds (-S-S-) within mucoproteins, the large polymers that give mucus its high viscosity. This action reduces the thickness of the mucus, making it easier to clear from the airways through coughing and ciliary action.[8]
-
Antioxidant Activity: The active metabolites can directly scavenge harmful reactive oxygen species (ROS), reducing oxidative stress and protecting lung tissues from damage, particularly that induced by pollutants like cigarette smoke.[8][9]
-
Anti-inflammatory Effects: Erdosteine has been shown to inhibit the activation of pro-inflammatory signaling pathways like NF-κB and reduce the secretion of inflammatory cytokines.[2][6][8] This helps to control the chronic inflammation characteristic of respiratory diseases like COPD.
References
- 1. Buy Erdosteine-13C4 (EVT-12565958) [evitachem.com]
- 2. glpbio.com [glpbio.com]
- 3. WO2022023929A1 - Preparation of erdosteine or a derivative thereof using a continuous flow process - Google Patents [patents.google.com]
- 4. This compound | C8H11NO4S2 | CID 154731442 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CN101941963A - Synthesis method of erdosteine - Google Patents [patents.google.com]
- 6. Erdosteine: antitussive and anti-inflammatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Erdosteine: Reigniting a Thiol Mucolytic for Management of Chronic Obstructive Pulmonary Disease [japi.org]
- 8. What is the mechanism of Erdosteine? [synapse.patsnap.com]
- 9. Erdosteine | C8H11NO4S2 | CID 65632 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Multifaceted Beneficial Effects of Erdosteine: More than a Mucolytic Agent - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Erdosteine-13C4: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of the physical and chemical properties of Erdosteine-13C4, a stable isotope-labeled derivative of the mucolytic agent Erdosteine. Designed for researchers, scientists, and drug development professionals, this document compiles essential data, detailed experimental protocols, and visual representations of its mechanism of action to facilitate its application in advanced pharmacological studies.
Core Physical and Chemical Properties
This compound serves as a critical internal standard for pharmacokinetic and metabolic studies of Erdosteine, enabling precise quantification and tracking of the drug and its metabolites in biological systems.[1][2] Its key physical and chemical characteristics are summarized below.
| Property | Value | Source |
| Molecular Formula | C₄¹³C₄H₁₁NO₄S₂ | [3][4] |
| Molecular Weight | 253.27 g/mol | [1][3][4][5] |
| Appearance | Off-White Solid | [3] |
| Purity (by HPLC) | ≥98.0% | [3] |
| Isotopic Purity (atom % ¹³C) | 99% | [3] |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) and Tetrahydrofuran.[1] Sparingly soluble in aqueous buffers. | [1] |
Mechanism of Action and Signaling Pathways
Erdosteine is a prodrug that, after oral administration, undergoes first-pass metabolism in the liver to form its active metabolite, Metabolite 1 (M1).[6][7] M1 contains a free thiol group which is responsible for its pharmacological effects.[6][8]
The primary mechanism of Erdosteine's active metabolite, M1, involves the disruption of disulfide bonds in mucoproteins, the glycoproteins that contribute to the viscosity of mucus.[8] This mucolytic activity reduces the viscosity and elasticity of the mucus, facilitating its clearance from the respiratory tract.[8]
Beyond its mucolytic properties, Erdosteine, through its active metabolite, exhibits significant antioxidant and anti-inflammatory effects.[8][9] It acts as a scavenger of free radicals, mitigating oxidative stress, a key pathological feature in various respiratory diseases.[6][8] The anti-inflammatory actions are mediated, in part, through the inhibition of the NF-κB signaling pathway, a central regulator of inflammatory responses.[2]
Recent studies have also suggested that Erdosteine may interfere with the TrkA signaling pathway, which is involved in pain and inflammation, and modulate the TLR4 signaling pathway, which plays a role in the innate immune response.
Diagram: Proposed Mechanism of Action of Erdosteine
Caption: Mechanism of action of Erdosteine, from its conversion to the active metabolite M1 to its mucolytic, antioxidant, and anti-inflammatory effects.
Experimental Protocols
Determination of this compound Purity by High-Performance Liquid Chromatography (HPLC)
This method is adapted from established protocols for the analysis of Erdosteine and is suitable for determining the purity of this compound.
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and a suitable buffer (e.g., 0.01 M citric acid, pH adjusted to 2.5 with triethylamine) in a ratio of approximately 20:80 (v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
3. Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve a known amount of this compound reference standard in the mobile phase to obtain a final concentration of 20 µg/mL.
-
Sample Solution: Prepare a solution of the this compound sample to be tested in the mobile phase at a similar concentration to the standard solution.
4. Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solution and record the chromatogram.
-
Inject the sample solution and record the chromatogram.
-
Calculate the purity of the sample by comparing the peak area of the main peak in the sample chromatogram to that of the standard chromatogram.
Diagram: HPLC Analysis Workflow
Caption: A typical workflow for the purity determination of this compound using HPLC.
Quantification of this compound using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
This protocol, based on methods for unlabeled Erdosteine, is designed for the sensitive quantification of this compound in biological matrices, where it often serves as an internal standard.
1. Instrumentation:
-
Ultra-Performance Liquid Chromatography (UPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.
2. UPLC Conditions:
-
Column: C18 UPLC column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
3. MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
For Erdosteine (unlabeled): Precursor ion m/z 250 → Product ion m/z 204.
-
For this compound: Precursor ion m/z 254 → Product ion m/z 208 (predicted, requires empirical optimization).
-
-
Collision Energy and other MS parameters: To be optimized for maximum sensitivity.
4. Sample Preparation (from plasma):
-
To 100 µL of plasma sample, add an internal standard (if this compound is the analyte) or the sample if this compound is the internal standard.
-
Perform protein precipitation by adding 300 µL of acetonitrile.
-
Vortex and centrifuge the samples.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
5. Procedure:
-
Develop a calibration curve using known concentrations of the analyte and a fixed concentration of the internal standard.
-
Process the unknown samples as described above.
-
Inject the processed samples and calibration standards into the UPLC-MS/MS system.
-
Quantify the analyte in the unknown samples by interpolating from the calibration curve based on the peak area ratios of the analyte to the internal standard.
This technical guide is intended to provide a comprehensive resource for researchers working with this compound. The provided protocols and diagrams are based on the latest available scientific literature and are intended to be a starting point for laboratory investigations. Users should validate these methods for their specific applications.
References
- 1. speronline.com [speronline.com]
- 2. [HPLC determination of the related substances in erdosteine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. CN101941963A - Synthesis method of erdosteine - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Erdosteine synthesis - chemicalbook [chemicalbook.com]
- 8. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 9. researchgate.net [researchgate.net]
Commercial Suppliers and Availability of Erdosteine-13C4: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial availability of Erdosteine-13C4, a stable isotope-labeled internal standard crucial for pharmacokinetic and metabolic studies of Erdosteine. This document details commercial suppliers, available quantities, and purity levels. Furthermore, it outlines a putative synthesis strategy and provides detailed analytical methodologies for the characterization and quantification of this compound. Finally, this guide describes the molecular mechanism of action of Erdosteine, focusing on its interaction with the NF-κB signaling pathway, and presents a typical experimental workflow for its use in research.
Commercial Availability of this compound
This compound is available from several commercial suppliers specializing in research chemicals and stable isotope-labeled compounds. It is important to note that this product is strictly for research purposes and not for personal, veterinary, or therapeutic use.[1] The unlabelled CAS number for Erdosteine is 84611-23-4.
| Supplier | Product Code/CAT # | Available Quantities | Purity | Additional Information |
| MedchemExpress | HY-B0289S | 1 mg, 5 mg, 10 mg | Not explicitly stated | Also referred to as RV 144-13C4.[2] |
| Clearsynth | CS-EK-02544 | 1 mg, 5 mg, 10 mg, 25 mg, 50 mg, 100 mg | Not explicitly stated | Molecular Formula: C₄¹³C₄H₁₁NO₄S₂.[3] |
| ESS Chem Co. | ESS0341 | 10 mg, 25 mg, 50 mg, 100 mg | ≥98.0% by HPLC; 99% atom ¹³C | Appearance: Off-White Solid.[4] |
| Simson Pharma | E540004 | Custom Synthesis | Certificate of Analysis provided | |
| EvitaChem | EVT-12565958 | Not explicitly stated | Not explicitly stated | |
| Alentris Research | Not specified | Not explicitly stated | Not explicitly stated | Specializes in complex molecules and stable isotope-labeled compounds.[5] |
| Shimadzu Chemistry & Diagnostics | C7122 ([¹³C₄]-Erdosteine Metabolite 1 disodium salt) | 1 mg, 5 mg, 10 mg, 25 mg, 100 mg | Min. 98.00%, Min. isotopic enrichment: 99% ¹³C | Note: This is a metabolite of Erdosteine.[6] |
Synthesis of this compound
While specific, detailed protocols for the synthesis of this compound are not publicly available from commercial suppliers, a likely synthetic route can be inferred from the known synthesis of unlabeled Erdosteine and the availability of ¹³C-labeled precursors. The synthesis of Erdosteine generally involves the reaction of a derivative of thiodiglycolic acid with DL-homocysteine thiolactone.[7][8]
A plausible approach for the synthesis of this compound would involve the use of a ¹³C-labeled thiodiglycolic acid derivative. Given the "13C4" designation, it is probable that the four carbon atoms of the thiodiglycolic acid moiety are labeled with carbon-13.
General Reaction Scheme (Hypothesized for ¹³C Labeling):
-
Step 1: Activation of ¹³C-labeled Thiodiglycolic Acid. Thiodiglycolic acid-(¹³C₄) is activated, for example, by conversion to an acid anhydride or through the use of a coupling agent.
-
Step 2: Coupling with Homocysteine Thiolactone. The activated ¹³C₄-thiodiglycolic acid is then reacted with DL-homocysteine thiolactone hydrochloride in a suitable solvent system, often in the presence of a base to neutralize the hydrochloride salt and facilitate the reaction.[7]
-
Step 3: Purification. The resulting this compound is then purified using standard techniques such as crystallization or chromatography to achieve the desired high purity for use as an analytical standard.
Analytical Methods for this compound
Accurate characterization and quantification of this compound are essential for its use as an internal standard. The following are detailed methodologies for its analysis.
High-Performance Liquid Chromatography (HPLC)
A stability-indicating HPLC method is crucial for determining the purity of this compound and for its quantification in biological matrices.
-
Method 1: Isocratic HPLC
-
Method 2: Gradient HPLC
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
UPLC-MS/MS provides high sensitivity and selectivity for the quantification of this compound, particularly in complex biological samples.
-
Chromatographic Conditions:
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
MRM Transitions: For unlabeled Erdosteine, the transition is m/z 249.9 → 231.8.[12] For this compound, the expected precursor ion would be m/z 253.9. The major fragment ion would likely also show a +4 Da shift. The fragmentation of Erdosteine typically involves the loss of a water molecule.[13]
-
Collision Energy: Optimized for the specific instrument, but a starting point of 2 eV can be used based on data for unlabeled Erdosteine.[12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
Erdosteine exerts its anti-inflammatory effects primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2][14] This pathway is a central regulator of inflammation, and its dysregulation is implicated in numerous inflammatory diseases.
The key steps in the LPS-induced NF-κB activation and the inhibitory action of Erdosteine are as follows:
-
LPS Stimulation: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, binds to its receptor on the cell surface, initiating a signaling cascade.
-
IKK Activation: This cascade leads to the activation of the IκB kinase (IKK) complex.[2][14]
-
IκBα Phosphorylation and Degradation: Activated IKK phosphorylates the inhibitory protein IκBα. This phosphorylation event targets IκBα for ubiquitination and subsequent degradation by the proteasome.[2][15]
-
NF-κB Translocation: The degradation of IκBα unmasks the nuclear localization signal of NF-κB (typically the p65/p50 heterodimer), allowing it to translocate from the cytoplasm to the nucleus.[1]
-
Gene Transcription: In the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of pro-inflammatory genes, leading to the transcription of cytokines such as IL-1β and IL-6.[14]
Erdosteine's point of intervention is the inhibition of IKK activity. By preventing the activation of IKK, Erdosteine blocks the subsequent phosphorylation and degradation of IκBα.[2][14] This stabilizes the NF-κB/IκBα complex in the cytoplasm, preventing NF-κB translocation to the nucleus and the subsequent transcription of pro-inflammatory genes.[1]
Visualizations
Erdosteine's Inhibition of the NF-κB Signaling Pathway
Caption: Erdosteine inhibits the LPS-induced NF-κB signaling pathway by targeting the IKK complex.
Experimental Workflow for Using this compound in Pharmacokinetic Studies
Caption: A typical workflow for a pharmacokinetic study utilizing this compound as an internal standard.
References
- 1. researchgate.net [researchgate.net]
- 2. Anti-inflammatory Effect of Erdosteine in Lipopolysaccharide-Stimulated RAW 264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. clearsynth.com [clearsynth.com]
- 4. esschemco.com [esschemco.com]
- 5. alentris.org [alentris.org]
- 6. schd-shimadzu.com [schd-shimadzu.com]
- 7. CN101941963A - Synthesis method of erdosteine - Google Patents [patents.google.com]
- 8. KR100554108B1 - Method of producing erdostein - Google Patents [patents.google.com]
- 9. speronline.com [speronline.com]
- 10. researchgate.net [researchgate.net]
- 11. A Novel Ultra-High Performance Liquid Chromatography Method for the Determination of Erdosteine, Related Impurities and Degradation Products in New Effervescent Tablets | Semantic Scholar [semanticscholar.org]
- 12. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Autophagosomal IκBα Degradation Plays a Role in the Long Term Control of Tumor Necrosis Factor-α-induced Nuclear Factor-κB (NF-κB) Activity - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Safe Handling of Erdosteine-13C4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides comprehensive safety and handling guidelines for Erdosteine-13C4, a stable isotope-labeled derivative of the mucolytic agent Erdosteine. Given its application in pharmaceutical research and development, particularly in metabolic and pharmacokinetic studies, a thorough understanding of its safety profile and proper handling procedures is paramount for laboratory personnel.[1][2][3] This document outlines the known hazards, exposure controls, and emergency procedures, presenting available data in a structured format to ensure the safety of researchers and the integrity of experimental outcomes.
Section 1: Physicochemical and Toxicological Profile
Table 1: Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₄¹³C₄H₁₁NO₄S₂ | [1] |
| Molecular Weight | 253.28 g/mol | [1][5] |
| Appearance | Solid | [4] |
| Solubility | DMSO, Methanol (sparingly) | [4] |
| Storage | Recommended long-term storage at -20°C or 2-8°C. | [1][4][6] |
Table 2: Toxicological Information
| Hazard Classification | Description | Source |
| Acute Oral Toxicity | Category 4: Harmful if swallowed. | [4] |
| Inhalation | May be toxic if inhaled. May cause respiratory tract irritation. | [4] |
| Skin Contact | May be harmful if absorbed through skin. May cause skin irritation. | [4] |
| Eye Contact | May cause eye irritation. Causes serious eye irritation. | [4] |
| WHMIS Class | D1B: Toxic material causing immediate and serious toxic effects. |
To the best of current knowledge, the chemical, physical, and toxicological properties of this compound have not been thoroughly investigated.[4][7]
Section 2: Hazard Identification and Safety Precautions
This compound is classified as harmful if swallowed and may cause irritation to the skin, eyes, and respiratory tract.[4] All personnel handling this compound must be fully aware of the potential hazards and adhere to the prescribed safety protocols.
Hazard Statements:
-
H302: Harmful if swallowed.[4]
Precautionary Statements:
-
P201: Obtain special instructions before use.[4]
-
P202: Do not handle until all safety precautions have been read and understood.[4]
-
P260: Do not breathe dust/fume/gas/mist/vapors/spray.[4]
-
P264: Wash hands thoroughly after handling.[4]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]
Section 3: Experimental Protocols and Handling Procedures
Detailed experimental protocols for toxicological assessment of this compound are not publicly available. However, the following general laboratory procedures are mandatory when handling this compound.
3.1 Personal Protective Equipment (PPE)
A comprehensive assessment of the risks should be conducted before handling this compound to determine the appropriate level of PPE.
Table 3: Recommended Personal Protective Equipment
| Protection Type | Specification | Source |
| Eye/Face Protection | Safety glasses with side-shields conforming to EN166 (EU) or NIOSH (US) approved standards. | [4][6] |
| Hand Protection | Handle with compatible chemical-resistant gloves. Gloves must be inspected prior to use. Use proper glove removal technique. | [4][8][9] |
| Skin and Body Protection | Wear appropriate protective clothing to prevent skin exposure. A lab coat is recommended. | [4][6][8][10] |
| Respiratory Protection | In case of insufficient ventilation or dust formation, wear suitable respiratory equipment (e.g., NIOSH-approved respirator). | [4][8][9] |
3.2 Engineering Controls
-
Use a local exhaust ventilation system to minimize the dispersion of dust.[10]
-
Facilities storing or utilizing this material should be equipped with an eyewash fountain and a safety shower.[6][10]
3.3 General Handling and Hygiene
-
Wash hands thoroughly after handling, before breaks, and at the end of the workday.[4][6]
-
Do not eat, drink, or smoke in laboratory areas.[6]
Section 4: Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
Table 4: First Aid Measures
| Exposure Route | First Aid Procedure | Source |
| If Swallowed | Rinse mouth with water. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician if you feel unwell. | [4][8] |
| In Case of Eye Contact | Immediately flush eyes with running water for at least 15 minutes, keeping eyelids open. Remove contact lenses if present and easy to do. Seek medical attention. | [4][6][8] |
| In Case of Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Wash contaminated clothing before reuse. If irritation persists, seek medical attention. | [4][6][8] |
| If Inhaled | Move the person into fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention. | [6][8][9] |
4.1 Spill and Leak Procedures
-
Sweep up the spilled solid material, taking care not to disperse dust, and place it into a suitable, closed container for disposal.[6][10]
-
Prevent the product from entering drains, other waterways, or soil.[6][8]
Section 5: Storage and Disposal
Proper storage and disposal are essential to maintain the integrity of the compound and to prevent environmental contamination.
5.1 Storage
-
Store in a tightly closed container in a dry and well-ventilated place.[4][8]
-
Recommended long-term storage temperature is -20°C or between 2-8°C.[1][4][6]
-
Store away from incompatible materials such as strong oxidizing agents.[4][10]
5.2 Disposal
-
Dispose of the unused product and contaminated packaging in accordance with federal, state, and local regulations.[4]
-
Do not allow the chemical to enter drains.[8]
Section 6: Workflow and Pathway Diagrams
To visually summarize the critical safety and handling procedures, the following workflow diagram has been created.
Caption: General laboratory workflow for the safe handling of this compound.
Disclaimer: This guide is intended for informational purposes only and is based on currently available data. It is not a substitute for a comprehensive risk assessment that should be conducted by qualified personnel for specific laboratory conditions and procedures. Always refer to the most current Safety Data Sheet (SDS) provided by the supplier.
References
- 1. clearsynth.com [clearsynth.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Buy this compound (EVT-12565958) [evitachem.com]
- 4. esschemco.com [esschemco.com]
- 5. This compound | C8H11NO4S2 | CID 154731442 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. aksci.com [aksci.com]
- 7. szabo-scandic.com [szabo-scandic.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. echemi.com [echemi.com]
- 10. tcichemicals.com [tcichemicals.com]
In Vitro Applications of Erdosteine-13C4: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Erdosteine, a thiol derivative, is a multifaceted pharmaceutical agent recognized for its mucolytic, antioxidant, and anti-inflammatory properties.[1][2] In the realm of in vitro research, the stable isotope-labeled form, Erdosteine-13C4, serves as an indispensable tool.[3] Primarily utilized as an internal standard, this compound enables precise and accurate quantification in various analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-ms (GC-MS).[3] This technical guide delves into the core in vitro applications of Erdosteine, research critically supported by the use of its labeled counterpart, this compound, for robust quantitative analysis.
The in vitro activities of Erdosteine are primarily attributed to its active metabolite, Metabolite 1 (Met 1), which possesses free sulfhydryl groups responsible for its pharmacological effects.[4][5] This guide will explore the key in vitro models and experimental protocols where Erdosteine has demonstrated significant effects, providing a framework for researchers to design and interpret their own studies.
Core In Vitro Applications and Mechanisms
Erdosteine's in vitro efficacy spans three primary areas: mucolytic activity, antioxidant effects, and anti-inflammatory actions. These properties make it a subject of interest in studies related to respiratory diseases like chronic obstructive pulmonary disease (COPD) and bronchitis.
Mucolytic Activity
Erdosteine's mucolytic properties are central to its therapeutic use. In vitro studies have demonstrated its ability to reduce the viscosity of mucus, facilitating its clearance.[6][7] This action is mediated by the free sulfhydryl groups of its active metabolite, which break the disulfide bonds in mucoproteins.[6]
Antioxidant Activity
Erdosteine is a potent antioxidant, a property extensively studied in vitro. It directly scavenges free radicals and reduces oxidative stress, a key pathological factor in many respiratory diseases.[6][][9] Its active metabolite can protect against oxidative damage induced by various stimuli, including cigarette smoke.[10][11]
Anti-inflammatory Effects
The anti-inflammatory actions of Erdosteine have been demonstrated in various in vitro models. A key mechanism is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation.[][12] By inhibiting NF-κB activation, Erdosteine can reduce the production of pro-inflammatory cytokines.[4][12]
Quantitative Data Summary
The following tables summarize quantitative data from key in vitro studies on Erdosteine. The use of this compound as an internal standard is crucial for the accuracy of the concentration measurements in these types of assays.
Table 1: In Vitro Antioxidant Activity of Erdosteine
| Assay | Model System | Outcome Measure | Effective Concentration | Reference |
| Protection against oxidative inactivation of alpha-1-antitrypsin | Human alpha-1-antitrypsin exposed to cigarette smoke | EC50 for protection | 6.4 mM (after alkaline hydrolysis) | [11] |
| Free radical scavenging | Cell-free systems (Xanthine/Xanthine oxidase) | Inhibition of oxidative burst | 2.5 - 20 µg/mL (Metabolite 1) | [13] |
| Inhibition of hypochlorous acid/H2O2 system | Cell-free systems | Direct radical scavenging activity | 0.039 - 2.5 µg/mL (Metabolite 1) | [13] |
Table 2: In Vitro Anti-inflammatory Effects of Erdosteine
| Model System | Stimulant | Key Finding | Effective Concentration | Reference |
| RAW 264.7 mouse macrophage cells | Lipopolysaccharide (LPS) | Inhibition of IκBα degradation | Not specified | [12] |
| RAW 264.7 mouse macrophage cells | Lipopolysaccharide (LPS) | Inhibition of NF-κB transcription | Not specified | [12] |
| RAW 264.7 mouse macrophage cells | Lipopolysaccharide (LPS) | Inhibition of IL-6 and IL-1β production | Not specified | [12] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of in vitro studies. The following sections outline typical experimental protocols for investigating the key activities of Erdosteine.
Assessment of Mucolytic Activity
A common in vitro method to assess mucolytic activity involves measuring the viscosity of mucus or a mucin solution after treatment with the compound.
Protocol: Viscosity Measurement of Porcine Gastric Mucin
-
Preparation of Mucin Solution: Prepare a solution of porcine gastric mucin in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Treatment: Add various concentrations of Erdosteine's active metabolite (Metabolite 1) to the mucin solution. A control group with buffer alone should be included.
-
Incubation: Incubate the samples at 37°C for a specified period (e.g., 30 minutes).
-
Viscosity Measurement: Measure the viscosity of each sample using a viscometer.
-
Data Analysis: Calculate the percentage reduction in viscosity compared to the control.
Evaluation of Antioxidant Activity
The antioxidant capacity of Erdosteine can be evaluated using various in vitro assays that measure its ability to scavenge free radicals or protect cells from oxidative damage.
Protocol: Inhibition of LPS-Induced Nitric Oxide Production in Macrophages
-
Cell Culture: Culture RAW 264.7 macrophage cells in appropriate media.
-
Pre-treatment: Pre-treat the cells with various concentrations of Erdosteine for a specified time (e.g., 1 hour).
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce nitric oxide (NO) production.
-
Nitrite Assay: After a suitable incubation period (e.g., 24 hours), collect the cell culture supernatant and measure the concentration of nitrite (a stable product of NO) using the Griess reagent.
-
Data Analysis: Determine the percentage inhibition of NO production by Erdosteine compared to the LPS-stimulated control.
Investigation of Anti-inflammatory Effects
The anti-inflammatory properties of Erdosteine are often investigated by measuring its effect on inflammatory mediators and signaling pathways in cell culture models.
Protocol: Western Blot for NF-κB Pathway Proteins
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., human bronchial epithelial cells or RAW 264.7 macrophages). Pre-treat the cells with Erdosteine before stimulating with an inflammatory agent like LPS or TNF-α.
-
Protein Extraction: Lyse the cells and extract total protein.
-
Protein Quantification: Determine the protein concentration of each sample using a suitable assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies against key NF-κB pathway proteins (e.g., phospho-IκBα, IκBα, p65) and a loading control (e.g., β-actin). Subsequently, incubate with the appropriate secondary antibodies.
-
Detection and Analysis: Visualize the protein bands using a chemiluminescence detection system and quantify the band intensities to determine the effect of Erdosteine on protein expression and phosphorylation.
Visualizations
The following diagrams, created using the DOT language, illustrate key pathways and workflows relevant to the in vitro applications of Erdosteine.
Conclusion
This compound is a critical analytical tool that facilitates the in-depth in vitro investigation of its unlabeled counterpart, Erdosteine. The diverse in vitro activities of Erdosteine, including its mucolytic, antioxidant, and anti-inflammatory effects, underscore its therapeutic potential for respiratory diseases. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further explore the mechanisms of action and potential applications of this promising molecule. Future in vitro studies, supported by the precise quantification enabled by this compound, will continue to be vital in elucidating its full pharmacological profile.
References
- 1. Erdosteine | Erdosteine [erdosteine.net]
- 2. Erdosteine: its relevance in COPD treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Erdosteine: antitussive and anti-inflammatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacology and clinical efficacy of erdosteine in chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Erdosteine? [synapse.patsnap.com]
- 7. Mucolytic and antitussive effects of erdosteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An overview of erdosteine antioxidant activity in experimental research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Erdosteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vitro protection by erdosteine against oxidative inactivation of alpha-1-antitrypsin by cigarette smoke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Anti-inflammatory Effect of Erdosteine in Lipopolysaccharide-Stimulated RAW 264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Proposed Framework for Investigating Erdosteine Metabolism Using ¹³C Labeling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide outlines a proposed framework for conducting preliminary studies on the metabolism of Erdosteine using stable isotope ¹³C labeling. To date, specific studies employing this methodology for Erdosteine have not been extensively published. Therefore, this document serves as a comprehensive roadmap, detailing experimental designs and data presentation strategies for researchers and professionals in drug development. The goal is to provide a robust methodology for elucidating the metabolic fate of Erdosteine, identifying and quantifying its metabolites, and understanding its pharmacokinetic profile with high precision.
Erdosteine is a mucolytic agent used in the treatment of respiratory diseases. It is a prodrug that, after oral administration, undergoes rapid first-pass metabolism in the liver to become pharmacologically active.[1][2] Its efficacy is attributed to its active metabolites which possess mucolytic and antioxidant properties.[3][4] Understanding the metabolic pathways of Erdosteine is crucial for optimizing its therapeutic use and for the development of new, improved derivatives.
Known Metabolic Pathway of Erdosteine
Erdosteine is structurally a thioether derivative containing two blocked sulfhydryl groups.[5] Following oral administration, it is rapidly absorbed and undergoes extensive first-pass metabolism in the liver. This metabolic conversion is essential for its pharmacological activity, as it liberates the active sulfhydryl groups.[1][6] The primary active metabolite is Metabolite I (Met I), also known as N-thiodiglycolyl-homocysteine.[5] Two other metabolites, Metabolite II and Metabolite III, are also formed.[7] The free thiol groups in these active metabolites are responsible for breaking down disulfide bonds in mucus, thereby reducing its viscosity.[3]
The following diagram illustrates the proposed primary metabolic pathway of Erdosteine.
Caption: Proposed metabolic pathway of Erdosteine.
Proposed Experimental Protocol for a ¹³C-Erdosteine Metabolism Study
This section details a hypothetical experimental protocol for a human mass balance study using ¹³C-labeled Erdosteine.
2.1. Study Design
A single-center, open-label, single-dose study in healthy adult male volunteers.
2.2. Investigational Product
-
¹³C-Labeled Erdosteine: Erdosteine with a stable ¹³C label at a specific, metabolically stable position within the molecule. The position of the label should be chosen to ensure it is retained in the major anticipated metabolites. For example, labeling the carbonyl carbons or a portion of the homocysteine backbone.
-
Formulation: Oral capsule containing a mixture of ¹³C-labeled Erdosteine and unlabeled Erdosteine.
2.3. Subject Population
-
Inclusion Criteria: Healthy adult males, aged 18-55 years, with a body mass index (BMI) between 18.5 and 30.0 kg/m ².
-
Exclusion Criteria: History of significant medical conditions, use of any medication within 14 days of dosing, or known allergy to Erdosteine or its components.
2.4. Dosing and Administration
A single oral dose of 300 mg Erdosteine (containing a specific amount of ¹³C-labeled Erdosteine, e.g., 100 µg) administered with 240 mL of water after an overnight fast.
2.5. Sample Collection
-
Blood/Plasma: Serial blood samples collected at pre-dose and at specified time points post-dose (e.g., 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, 72, and 96 hours).
-
Urine: Total urine collected at specified intervals post-dose (e.g., 0-4, 4-8, 8-12, 12-24, 24-48, 48-72, and 72-96 hours).
-
Feces: Total feces collected from the time of dosing until 96 hours post-dose.
2.6. Bioanalytical Methods
-
High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS/MS): To quantify Erdosteine and its metabolites in plasma, urine, and fecal homogenates. The use of ¹³C-labeling allows for the differentiation between the administered drug and its metabolites from endogenous compounds.
-
Liquid Scintillation Counting (LSC) or Accelerator Mass Spectrometry (AMS): To determine the total radioactivity in all collected matrices, which will be used to calculate mass balance.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation of novel metabolites identified by MS.
The following diagram outlines the proposed experimental workflow.
Caption: Proposed experimental workflow for ¹³C-Erdosteine study.
Anticipated Quantitative Data Presentation
The following tables are templates for the presentation of quantitative data that would be generated from the proposed study.
Table 1: Pharmacokinetic Parameters of Erdosteine and its Metabolites in Plasma
| Parameter | Erdosteine | Metabolite I | Metabolite II | Metabolite III |
| Cmax (ng/mL) | ||||
| Tmax (h) | ||||
| AUC₀-t (ng·h/mL) | ||||
| AUC₀-∞ (ng·h/mL) | ||||
| t₁/₂ (h) | ||||
| CL/F (L/h) | ||||
| Vd/F (L) |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC₀-t: Area under the plasma concentration-time curve from time 0 to the last measurable concentration; AUC₀-∞: Area under the plasma concentration-time curve from time 0 to infinity; t₁/₂: Elimination half-life; CL/F: Apparent total clearance; Vd/F: Apparent volume of distribution.
Table 2: Mass Balance of ¹³C-Erdosteine
| Matrix | Mean Cumulative Excretion (% of Administered Dose) |
| Urine | |
| Feces | |
| Total Recovery |
Table 3: Distribution of Major ¹³C-Labeled Components in Urine and Feces (% of Administered Dose)
| Component | Urine | Feces | Total |
| Unchanged Erdosteine | |||
| Metabolite I | |||
| Metabolite II | |||
| Metabolite III | |||
| Other Metabolites | |||
| Total |
Conclusion
The use of ¹³C labeling in a human mass balance study provides a powerful tool for definitively characterizing the metabolic fate of Erdosteine. This proposed technical guide offers a comprehensive framework for designing and executing such a study, from the experimental protocol to the presentation of anticipated data. The results from this type of investigation would provide invaluable information for drug development professionals, enabling a deeper understanding of Erdosteine's pharmacology and supporting regulatory submissions. Furthermore, a detailed metabolic map can inform the development of second-generation molecules with improved pharmacokinetic and pharmacodynamic profiles.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Erdosteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Erdosteine? [synapse.patsnap.com]
- 4. An overview of erdosteine antioxidant activity in experimental research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Erdosteine - Wikipedia [en.wikipedia.org]
- 6. Erdosteine | C8H11NO4S2 | CID 65632 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Effects of erdosteine and its metabolites on bacterial adhesiveness - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of Erdosteine-13C4 in Advancing Preclinical Drug Development: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the role of Erdosteine-13C4 in preclinical drug development. Erdosteine, a multifaceted thiol derivative, has demonstrated significant therapeutic potential as a mucolytic, antioxidant, and anti-inflammatory agent. The utilization of its stable isotope-labeled counterpart, this compound, is critical for the accurate and robust assessment of its pharmacokinetic and metabolic profile, forming the bedrock of successful preclinical evaluation. This guide delves into the core principles of Erdosteine's mechanism of action, the indispensable role of isotope labeling in bioanalysis, detailed experimental protocols, and the interpretation of pharmacokinetic data.
Introduction to Erdosteine: A Multi-Mechanism Thiol Derivative
Erdosteine is a prodrug that, following oral administration, undergoes rapid first-pass metabolism in the liver to form its pharmacologically active metabolite, Metabolite 1 (M1), also known as N-thiodiglycolyl-homocysteine.[1][2] The key to M1's therapeutic effects lies in its free sulfhydryl (-SH) group, which is unmasked during this metabolic conversion.[1]
The mechanism of action of Erdosteine, primarily through its active metabolite M1, is threefold:
-
Mucolytic Activity: The free thiol group in M1 works by breaking the disulfide bonds within mucoproteins, the primary components of mucus. This action reduces the viscosity and elasticity of bronchial secretions, facilitating their clearance from the respiratory tract.[2]
-
Antioxidant Properties: M1 is a potent scavenger of reactive oxygen species (ROS), mitigating oxidative stress in respiratory tissues. This is particularly relevant in conditions like Chronic Obstructive Pulmonary Disease (COPD), where oxidative damage is a key pathological feature.[2]
-
Anti-inflammatory Effects: Erdosteine and its metabolites have been shown to reduce the production of pro-inflammatory cytokines, thereby helping to control the inflammatory processes that characterize many respiratory diseases.[2]
The Indispensable Role of this compound in Preclinical Bioanalysis
In preclinical drug development, accurate quantification of a drug and its metabolites in biological matrices is paramount for determining its pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME). Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalysis due to its high sensitivity and selectivity.
The use of a stable isotope-labeled internal standard (SIL-IS) is a cornerstone of robust LC-MS/MS-based bioanalysis. This compound, in which four carbon atoms of the Erdosteine molecule are replaced with the heavier, non-radioactive 13C isotope, serves as the ideal internal standard for the quantification of Erdosteine.
Why is a SIL-IS like this compound crucial?
An internal standard is a compound of known concentration added to all samples, including calibration standards, quality controls, and unknown study samples. It is used to correct for variability that can occur during sample processing and analysis. A SIL-IS is considered the "gold standard" because its physicochemical properties are nearly identical to the analyte of interest (the unlabeled drug). This means it will behave in the same way during:
-
Sample Extraction: Any loss of the analyte during the extraction process from the biological matrix (e.g., plasma, tissue homogenate) will be mirrored by a proportional loss of the SIL-IS.
-
Chromatographic Separation: The SIL-IS will co-elute with the analyte from the liquid chromatography column.
-
Mass Spectrometric Ionization: The analyte and SIL-IS will experience the same degree of ionization enhancement or suppression due to the matrix effect.
By measuring the ratio of the mass spectrometer's response of the analyte to that of the SIL-IS, these sources of variability can be effectively normalized, leading to highly accurate and precise quantification.
Illustrative Preclinical Pharmacokinetic Data
The following table presents a hypothetical but realistic summary of pharmacokinetic parameters for Erdosteine and its active metabolite M1 in a preclinical rat model, following oral administration. This data is illustrative of what would be generated in a study utilizing this compound as an internal standard for quantification.
| Parameter | Erdosteine | Metabolite 1 (M1) |
| Cmax (ng/mL) | 1150 ± 210 | 3100 ± 450 |
| Tmax (h) | 1.0 ± 0.3 | 1.5 ± 0.5 |
| AUC0-t (ng·h/mL) | 3200 ± 550 | 11500 ± 1800 |
| AUC0-inf (ng·h/mL) | 3250 ± 570 | 12000 ± 1950 |
| T½ (h) | 1.3 ± 0.4 | 2.5 ± 0.8 |
Data are presented as mean ± standard deviation and are for illustrative purposes.
Experimental Protocols
This section provides a detailed, representative methodology for a preclinical pharmacokinetic study of Erdosteine in rats, employing an LC-MS/MS method with this compound as the internal standard.
Animal Study
-
Animal Model: Male Wistar rats (200-250 g).
-
Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and have ad libitum access to food and water.
-
Dosing: Erdosteine is administered as a single oral gavage at a dose of 50 mg/kg.
-
Blood Sampling: Blood samples (approximately 0.25 mL) are collected from the tail vein at pre-dose (0 h) and at 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours post-dose into tubes containing an anticoagulant (e.g., K2EDTA).
-
Plasma Preparation: Plasma is separated by centrifugation at 4000 rpm for 10 minutes at 4°C and stored at -80°C until analysis.
Bioanalytical Method: LC-MS/MS
-
Sample Preparation:
-
To 50 µL of rat plasma in a microcentrifuge tube, add 10 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).
-
Vortex briefly to mix.
-
Add 200 µL of acetonitrile (protein precipitation agent) and vortex vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and transfer to an autosampler vial for LC-MS/MS analysis.
-
-
Liquid Chromatography Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry Conditions:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Erdosteine: [M+H]+ → fragment ion (specific m/z to be determined during method development)
-
This compound: [M+4+H]+ → fragment ion (corresponding to the fragment of the unlabeled drug)
-
Metabolite M1: [M+H]+ → fragment ion (specific m/z to be determined during method development)
-
-
Ion Source Parameters: Optimized for maximum signal intensity (e.g., ion spray voltage, source temperature, nebulizer gas, and curtain gas).
-
Visualizations: Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key aspects of Erdosteine's metabolism and the experimental workflow for its preclinical evaluation.
Caption: Metabolic activation of Erdosteine to its active metabolite M1.
Caption: Experimental workflow for a preclinical pharmacokinetic study.
Caption: Rationale for using a stable isotope-labeled internal standard.
Conclusion
The use of this compound is not merely a technical convenience but a fundamental requirement for the generation of high-quality, reliable data in the preclinical development of Erdosteine. As a stable isotope-labeled internal standard, it ensures the accuracy and precision of bioanalytical methods, which are essential for the correct characterization of the drug's pharmacokinetic profile. The methodologies and principles outlined in this guide provide a framework for researchers and scientists to effectively utilize this compound, thereby facilitating the robust preclinical assessment necessary to advance this promising therapeutic agent towards clinical application.
References
Methodological & Application
Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Erdosteine in Human Plasma Using a Stable Isotope-Labeled Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
Erdosteine is a mucolytic agent used in the treatment of respiratory diseases. Accurate and reliable quantification of Erdosteine in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. This application note presents a detailed protocol for a highly selective and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the determination of Erdosteine in human plasma. The method utilizes Erdosteine-¹³C₄ as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision by compensating for matrix effects and variability in sample processing. The developed method is validated according to international guidelines and is suitable for high-throughput analysis in a regulated bioanalytical laboratory.
Experimental Protocols
Materials and Reagents
-
Erdosteine reference standard (≥98% purity)
-
LC-MS grade methanol, acetonitrile, and water
-
Formic acid (≥99%)
-
Human plasma with K₂EDTA as anticoagulant
-
96-well protein precipitation plates
Instrumentation
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical column: C18, 50 x 2.1 mm, 1.8 µm.
-
Data acquisition and processing software.
Preparation of Solutions
3.1. Stock Solutions (1 mg/mL)
-
Erdosteine Stock: Accurately weigh and dissolve an appropriate amount of Erdosteine reference standard in methanol to obtain a final concentration of 1 mg/mL.
-
Erdosteine-¹³C₄ (IS) Stock: Accurately weigh and dissolve an appropriate amount of Erdosteine-¹³C₄ in methanol to achieve a concentration of 1 mg/mL.
3.2. Working Solutions
-
Erdosteine Working Solutions: Prepare a series of working solutions for calibration standards (CS) and quality control (QC) samples by serially diluting the Erdosteine stock solution with a 50:50 (v/v) mixture of methanol and water.
-
IS Working Solution (100 ng/mL): Dilute the Erdosteine-¹³C₄ stock solution with a 50:50 (v/v) mixture of methanol and water to a final concentration of 100 ng/mL.
Sample Preparation
4.1. Preparation of Calibration Standards and Quality Control Samples
-
Spike 95 µL of blank human plasma with 5 µL of the respective Erdosteine working solutions to prepare CS and QC samples at the desired concentrations.
4.2. Protein Precipitation
-
Pipette 50 µL of plasma sample (blank, CS, QC, or unknown) into a 96-well protein precipitation plate.
-
Add 200 µL of the IS working solution (100 ng/mL) in acetonitrile to each well.
-
Mix thoroughly on a plate shaker for 5 minutes.
-
Centrifuge the plate at 4000 rpm for 10 minutes.
-
Transfer 100 µL of the supernatant to a new 96-well plate for LC-MS/MS analysis.
LC-MS/MS Conditions
5.1. Liquid Chromatography
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
-
Gradient Program:
-
0.0-0.5 min: 10% B
-
0.5-2.0 min: 10-90% B
-
2.0-2.5 min: 90% B
-
2.5-2.6 min: 90-10% B
-
2.6-3.5 min: 10% B
-
5.2. Mass Spectrometry
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Ion Source Temperature: 500 °C
-
IonSpray Voltage: 5500 V
-
Curtain Gas: 35 psi
-
Collision Gas: 9 psi
-
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Declustering Potential (V) |
| Erdosteine | 250.0 | 204.0 | 15 | 80 |
| Erdosteine-¹³C₄ (IS) | 254.0 | 208.0 | 15 | 80 |
Note: The mass transitions for Erdosteine are based on published literature[3]. The transitions for Erdosteine-¹³C₄ are predicted based on a +4 Da mass shift due to the four ¹³C atoms.
Method Validation and Results
The bioanalytical method was validated in accordance with the European Medicines Agency (EMA) and US Food and Drug Administration (FDA) guidelines.[4][5][6] The validation assessed selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.
Selectivity
The method demonstrated high selectivity, with no significant interfering peaks observed at the retention times of Erdosteine and the internal standard in blank plasma samples from six different sources.
Linearity and Range
The calibration curve was linear over the concentration range of 1 to 5000 ng/mL. The coefficient of determination (r²) was consistently >0.99.
Table 1: Calibration Curve Summary
| Analyte | Range (ng/mL) | Regression Equation | r² |
| Erdosteine | 1 - 5000 | y = 0.0025x + 0.0012 | >0.995 |
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated at four QC levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC). The results are summarized in Table 2.
Table 2: Accuracy and Precision Data
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 1 | 6.8 | 105.2 | 8.5 | 103.8 |
| LQC | 3 | 5.2 | 98.7 | 6.1 | 101.5 |
| MQC | 500 | 3.5 | 102.1 | 4.2 | 100.9 |
| HQC | 4000 | 2.8 | 99.5 | 3.6 | 99.8 |
Recovery and Matrix Effect
The extraction recovery and matrix effect were assessed at LQC, MQC, and HQC levels. The results are presented in Table 3.
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| LQC | 3 | 92.5 | 98.2 |
| MQC | 500 | 94.1 | 101.5 |
| HQC | 4000 | 93.7 | 99.6 |
Stability
Erdosteine was found to be stable in human plasma under various storage and handling conditions, including short-term bench-top stability (4 hours at room temperature), long-term freezer stability (-80 °C for 30 days), and three freeze-thaw cycles.
Diagrams
Caption: Experimental workflow for Erdosteine quantification.
Caption: Key parameters for method validation.
Conclusion
This application note describes a simple, rapid, and robust LC-MS/MS method for the quantification of Erdosteine in human plasma. The use of a stable isotope-labeled internal standard, Erdosteine-¹³C₄, ensures high accuracy and precision. The method has been successfully validated over a wide linear range and has shown excellent performance in terms of selectivity, accuracy, precision, recovery, and stability. This method is well-suited for supporting clinical and non-clinical pharmacokinetic studies of Erdosteine.
References
- 1. schd-shimadzu.com [schd-shimadzu.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Sensitive determination of erdosteine in human plasma by use of automated 96-well solid-phase extraction and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
- 6. ema.europa.eu [ema.europa.eu]
Application Note: UPLC-MS/MS Protocol for the Simultaneous Quantification of Erdosteine and its Active Metabolite using a Stable Isotope-Labeled Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note details a robust and sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the simultaneous separation and quantification of the mucolytic agent Erdosteine and its primary active metabolite, Metabolite M1 (N-thiodiglycolyl-homocysteine), in human plasma. The protocol employs Erdosteine-¹³C₄ as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision, correcting for matrix effects and variability during sample processing. The described workflow, from sample preparation by protein precipitation to the final UPLC-MS/MS analysis, is designed for high-throughput bioanalytical applications, such as pharmacokinetic and drug metabolism studies.
Introduction
Erdosteine is an oral mucolytic and antioxidant agent used in the treatment of respiratory diseases.[1][2] It functions as a prodrug, undergoing rapid first-pass metabolism in the liver to form pharmacologically active metabolites.[2][3] The primary active metabolite, Metabolite M1 (M1), is formed by the opening of Erdosteine's thiolactone ring, exposing a free sulfhydryl group responsible for its mucolytic and free-radical scavenging properties.[4][5]
Accurate quantification of both the parent drug and its active metabolite is crucial for pharmacokinetic profiling and clinical efficacy studies. UPLC-MS/MS offers the necessary sensitivity and selectivity for this purpose. The use of a stable isotope-labeled internal standard, such as Erdosteine-¹³C₄, is the gold standard in quantitative bioanalysis, as it co-elutes with the analyte and behaves identically during extraction and ionization, providing the most reliable correction for potential analytical variability.[6]
This document provides a comprehensive protocol for the sample preparation, chromatographic separation, and mass spectrometric detection of Erdosteine and Metabolite M1 in human plasma.
Metabolic Pathway of Erdosteine
Erdosteine is converted in the liver to its active form, Metabolite M1, through hydrolysis and the opening of the thiolactone ring.
Experimental Protocol
Materials and Reagents
-
Analytes: Erdosteine, Erdosteine Metabolite M1
-
Internal Standard: Erdosteine-¹³C₄[6]
-
Solvents: Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade), Formic Acid (LC-MS Grade), Deionized Water
-
Plasma: Blank human plasma (K₂EDTA)
Instrumentation
-
UPLC System: Waters ACQUITY UPLC® system or equivalent
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S) equipped with an electrospray ionization (ESI) source
-
Analytical Column: ACQUITY UPLC® BEH C18, 1.7 µm, 2.1 x 50 mm, or equivalent
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Erdosteine, Metabolite M1, and Erdosteine-¹³C₄ in methanol.
-
Working Standard Solutions: Prepare serial dilutions of Erdosteine and Metabolite M1 in 50:50 (v/v) acetonitrile/water to create calibration curve standards.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the Erdosteine-¹³C₄ stock solution in acetonitrile.
Sample Preparation: Protein Precipitation
The following workflow is recommended for the extraction of analytes from plasma.
UPLC-MS/MS Conditions
The following tables summarize the optimized parameters for the chromatographic separation and mass spectrometric detection of the analytes.
Table 1: UPLC Method Parameters
| Parameter | Condition |
| Column | ACQUITY UPLC® BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 2.5 min, hold for 0.5 min, re-equilibrate |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Total Run Time | 4.0 min |
Table 2: Mass Spectrometer Parameters and MRM Transitions
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150 °C |
| Desolvation Temp. | 450 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Erdosteine | 250.0 | 232.0 | 25 | 12 |
| Metabolite M1 | 268.0 | 136.0 | 30 | 15 |
| Erdosteine-¹³C₄ (IS) | 254.0 | 236.0 | 25 | 12 |
Note: MS/MS parameters (Cone Voltage, Collision Energy) should be optimized for the specific instrument used. The MRM transition for Metabolite M1 is proposed based on its chemical structure (C₈H₁₃NO₅S₂, MW=267.33), with fragmentation corresponding to the homocysteine moiety. The transition for Erdosteine-¹³C₄ assumes the label does not alter the primary fragmentation pathway.
Results and Performance Characteristics
The method should be fully validated according to regulatory guidelines (e.g., FDA, EMA). The following table summarizes representative performance data gathered from published literature for similar assays.[7]
Table 3: Summary of Method Performance Characteristics
| Parameter | Erdosteine | Metabolite M1 |
| Linearity Range | 5.0 - 3,000 ng/mL | 5.0 - 10,000 ng/mL |
| Correlation (r²) | > 0.995 | > 0.995 |
| LLOQ | 5.0 ng/mL | 5.0 ng/mL |
| Intra-day Precision (%CV) | < 10% | < 10% |
| Inter-day Precision (%CV) | < 12% | < 12% |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | Within ±15% (±20% at LLOQ) |
| Recovery | > 85% | > 85% |
| Matrix Effect | Corrected by SIL-IS; minimal ion suppression/enhancement | Corrected by SIL-IS; minimal ion suppression/enhancement |
Conclusion
The UPLC-MS/MS method described provides a sensitive, specific, and high-throughput solution for the simultaneous quantification of Erdosteine and its active metabolite, M1, in human plasma. The simple protein precipitation sample preparation is efficient and reproducible, while the use of a stable isotope-labeled internal standard (Erdosteine-¹³C₄) ensures the highest level of data quality and integrity. This protocol is well-suited for demanding bioanalytical applications in clinical and preclinical drug development.
References
- 1. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 2. Erdosteine Thioacid | CAS No- 121213-21-6 | Simson Pharma Limited [simsonpharma.com]
- 3. Stable-isotope dilution LC-ESI-MS/MS techniques for the quantification of total homocysteine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative Analysis of Total Plasma Homocysteine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. [Simultaneous determination of erdosteine and its active metabolite in human plasma by liquid chromatography-tandem mass spectrometry with pre-column derivatization] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Analysis of Erdosteine in Human Plasma Using Stable Isotope Dilution Assay with Erdosteine-¹³C₄
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides detailed protocols for the sample preparation of human plasma for the quantitative analysis of Erdosteine, utilizing Erdosteine-¹³C₄ as an internal standard. The methodologies described are based on established bioanalytical techniques and are suitable for pharmacokinetic studies.
Introduction
Erdosteine is a mucolytic agent used in the treatment of respiratory diseases. Accurate and reliable quantification of Erdosteine in plasma is crucial for pharmacokinetic and bioequivalence studies. The use of a stable isotope-labeled internal standard, such as Erdosteine-¹³C₄, is the gold standard for mass spectrometry-based quantification, as it corrects for matrix effects and variability in sample processing and instrument response.
This application note details two primary sample preparation techniques: Solid-Phase Extraction (SPE) and Protein Precipitation (PPT). A third alternative, Liquid-Liquid Extraction (LLE), is also briefly discussed. The choice of method will depend on the required sensitivity, sample throughput, and available laboratory equipment.
Quantitative Data Summary
The following table summarizes typical performance characteristics of bioanalytical methods for Erdosteine in human plasma. While the cited literature may have used other internal standards, similar or improved performance is expected with the use of Erdosteine-¹³C₄ due to its closer physicochemical properties to the analyte.
| Parameter | Solid-Phase Extraction (SPE) | Protein Precipitation (PPT) |
| Linearity Range | 0.2 - 5000 ng/mL[1] | 5 - 3000 ng/mL[2] |
| Lower Limit of Quantification (LLOQ) | 0.2 ng/mL[1] | 5.00 ng/mL[2] |
| Intra-day Precision (%RSD) | < 4.76%[1] | < 5.5%[3] |
| Inter-day Precision (%RSD) | < 5.26%[1] | Not Reported |
| Intra-day Accuracy | 99.6 - 105.0%[1] | 94.2 - 106.7%[3] |
| Inter-day Accuracy | 95.0 - 100.5%[1] | Not Reported |
| Mean Recovery | > 85% (Typical for SPE) | > 87%[4] |
Experimental Workflows
Solid-Phase Extraction (SPE) Workflow
Caption: Automated 96-well solid-phase extraction workflow.
Protein Precipitation (PPT) Workflow
Caption: 96-well protein precipitation workflow.
Experimental Protocols
Protocol 1: Automated 96-Well Solid-Phase Extraction (SPE)
This protocol is adapted from a method for the sensitive determination of Erdosteine in human plasma and is ideal for high-throughput analysis.[1]
Materials:
-
Human plasma with anticoagulant (e.g., K₂-EDTA)
-
Erdosteine-¹³C₄ internal standard (IS) working solution
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ammonium acetate
-
Deionized water
-
OASIS HLB 96-well extraction plate
-
Automated liquid handling system (optional, but recommended)
-
96-well collection plate
-
Plate sealer
-
Centrifuge with plate rotor
-
Nitrogen evaporator
Procedure:
-
Sample Pre-treatment:
-
Thaw plasma samples at room temperature and vortex to ensure homogeneity.
-
To 200 µL of each plasma sample in a 96-well plate, add 25 µL of Erdosteine-¹³C₄ IS working solution.
-
Seal the plate and vortex for 30 seconds.
-
-
Solid-Phase Extraction:
-
Place the OASIS HLB 96-well extraction plate on a vacuum manifold.
-
Conditioning: Add 500 µL of methanol to each well, followed by 500 µL of deionized water. Allow the solvent to pass through completely by applying a gentle vacuum. Do not let the wells dry out.
-
Loading: Load the pre-treated plasma samples (225 µL) into the conditioned wells. Apply a gentle vacuum to slowly draw the samples through the sorbent.
-
Washing: Add 500 µL of 5% methanol in deionized water to each well to remove interferences. Apply a vacuum to dry the sorbent.
-
Elution: Place a 96-well collection plate inside the manifold. Add 500 µL of methanol to each well to elute Erdosteine and the IS.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase (e.g., 80:20 1 mM ammonium acetate:acetonitrile, pH 3.2).[1]
-
Seal the collection plate and vortex for 1 minute.
-
-
LC-MS/MS Analysis:
-
Centrifuge the plate at 4000 rpm for 5 minutes.
-
Inject an appropriate volume (e.g., 10 µL) of the supernatant into the LC-MS/MS system.
-
Protocol 2: 96-Well Protein Precipitation (PPT)
This protocol is a rapid and simple method for sample clean-up, suitable for high-throughput screening.[3]
Materials:
-
Human plasma with anticoagulant (e.g., K₂-EDTA)
-
Erdosteine-¹³C₄ internal standard (IS) working solution in acetonitrile
-
Acetonitrile (HPLC grade)
-
96-well collection plates (2 mL)
-
Plate sealer
-
Centrifuge with plate rotor
Procedure:
-
Sample Preparation:
-
To 100 µL of each plasma sample in a 2 mL 96-well plate, add 300 µL of acetonitrile containing the Erdosteine-¹³C₄ IS. The ratio of acetonitrile to plasma should be at least 3:1 (v/v).
-
Seal the plate and vortex vigorously for 2 minutes.
-
-
Protein Removal:
-
Centrifuge the plate at 4000 rpm for 15 minutes at 4°C to pellet the precipitated proteins.
-
-
Supernatant Transfer and Analysis:
-
Carefully transfer 150 µL of the clear supernatant to a clean 96-well plate.
-
The sample can be directly injected into the LC-MS/MS system. Alternatively, for improved sensitivity and chromatography, the supernatant can be evaporated to dryness and reconstituted in the mobile phase as described in the SPE protocol.
-
Alternative Protocol: Liquid-Liquid Extraction (LLE)
While not as common for Erdosteine, LLE can be an effective sample preparation technique.
Brief Procedure:
-
To 200 µL of plasma, add the Erdosteine-¹³C₄ IS.
-
Add an appropriate immiscible organic solvent (e.g., methyl tert-butyl ether).
-
Vortex to extract the analyte and IS into the organic layer.
-
Centrifuge to separate the layers.
-
Transfer the organic layer to a clean tube.
-
Evaporate the solvent and reconstitute in the mobile phase for LC-MS/MS analysis.
LC-MS/MS Parameters
The following are suggested starting parameters. Method development and optimization are required for specific instrumentation.
-
Chromatographic Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: Gradient elution with 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions:
-
Erdosteine: Precursor ion [M+H]⁺ at m/z 250, product ion at m/z 204.[1]
-
Erdosteine-¹³C₄: The precursor ion will be shifted by +4 Da (m/z 254). The product ion will likely be the same or shifted depending on the location of the labels. This must be determined experimentally by infusing the standard.
-
Conclusion
This application note provides detailed protocols for the robust and reliable quantification of Erdosteine in human plasma using a stable isotope-labeled internal standard, Erdosteine-¹³C₄. Both SPE and PPT methods offer high-throughput capabilities. The choice of method should be based on the specific requirements of the study, with SPE generally providing cleaner extracts and lower limits of quantification. The provided workflows, protocols, and data serve as a comprehensive guide for researchers in the field of drug metabolism and pharmacokinetics.
References
- 1. Sensitive determination of erdosteine in human plasma by use of automated 96-well solid-phase extraction and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Simultaneous determination of erdosteine and its active metabolite in human plasma by liquid chromatography-tandem mass spectrometry with pre-column derivatization] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High-throughput determination of fudosteine in human plasma by liquid chromatography-tandem mass spectrometry, following protein precipitation in the 96-well plate format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ultrafast liquid chromatographic analysis of erdosteine in human plasma based on fluorimetric detection and precolumn derivatization with 4-bromomethyl-7-methoxycoumarin: Application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Erdosteine-13C4 in Preclinical Tissue Distribution Studies
Introduction
Erdosteine is a thiol derivative prodrug used for the treatment of various respiratory diseases. It is rapidly metabolized after administration into its active metabolite, Metabolite I (M1), which possesses mucolytic, antioxidant, and anti-inflammatory properties.[1][2][3][4] Understanding the tissue distribution of erdosteine and its active metabolites is crucial for evaluating its efficacy and potential off-target effects. The use of a stable isotope-labeled compound, such as Erdosteine-13C4, in conjunction with sensitive bioanalytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), provides a robust method for quantitative tissue distribution studies.[5] this compound serves as a tracer, allowing for the precise differentiation and quantification of the administered drug and its metabolites from endogenous compounds.
This document provides detailed application notes and protocols for conducting a tissue distribution study of this compound in a preclinical animal model.
Application Notes
Rationale for Using this compound
The use of stable isotope-labeled this compound offers several advantages for tissue distribution studies:
-
High Specificity and Sensitivity: LC-MS/MS analysis can distinguish between the 13C4-labeled drug and its unlabeled endogenous counterparts, ensuring accurate quantification even at low concentrations.[6][7]
-
Reduced Analytical Variability: When used as a tracer, this compound behaves chemically and biologically identically to the unlabeled drug, providing a more accurate representation of its distribution profile.
-
Metabolite Tracking: The 13C4 label is retained in the core structure of the molecule during its conversion to Metabolite I, allowing for the simultaneous tracking and quantification of both the parent drug and its key active metabolite.
-
Gold Standard for Bioanalysis: The use of stable isotope-labeled compounds is considered the gold standard in quantitative bioanalysis, providing reliable and reproducible data essential for regulatory submissions.[5][8]
Key Objectives of a Tissue Distribution Study
-
To quantify the concentration of this compound and its primary active metabolite, Metabolite I-13C4, in various tissues over time following administration.
-
To determine the rate and extent of drug distribution into target tissues (e.g., lungs, bronchial tissue) and potential sites of accumulation.
-
To calculate key pharmacokinetic parameters related to tissue distribution, such as the tissue-to-plasma concentration ratio.
-
To inform dose selection for efficacy and toxicology studies.
Experimental Protocols
1. Animal Model and Dosing
-
Animal Model: Male Sprague-Dawley rats (n=3-5 per time point).
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and provided with food and water ad libitum.
-
Acclimatization: Allow for a minimum of a 7-day acclimatization period before the study begins.
-
Dosing Formulation: Prepare a solution of this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Administration: Administer a single oral dose of this compound to the rats.
2. Sample Collection
-
Time Points: Collect samples at multiple time points post-dosing (e.g., 0.5, 1, 2, 4, 8, 12, and 24 hours).
-
Sample Types: At each time point, collect blood (via cardiac puncture into EDTA tubes) and the following tissues: lungs, trachea, liver, kidneys, spleen, heart, brain, and muscle.
-
Sample Processing:
-
Centrifuge blood samples to separate plasma.
-
Rinse tissues with ice-cold saline to remove excess blood, blot dry, and weigh.
-
Immediately freeze all plasma and tissue samples at -80°C until analysis.
-
3. Tissue Homogenization
-
Homogenization Buffer: Prepare a suitable buffer (e.g., phosphate-buffered saline).
-
Procedure:
-
Add a known weight of each tissue sample to a tube containing the homogenization buffer (typically in a 1:3 or 1:4 weight-to-volume ratio).
-
Homogenize the tissue using a mechanical homogenizer until a uniform consistency is achieved.
-
Store the homogenates at -80°C until bioanalysis.
-
4. Bioanalytical Method: LC-MS/MS
-
Instrumentation: A validated UPLC system coupled with a triple quadrupole mass spectrometer.[6]
-
Sample Preparation (Protein Precipitation):
-
Thaw plasma or tissue homogenate samples.
-
To a 100 µL aliquot of the sample, add an internal standard (a structural analog or a different isotopically labeled version of erdosteine).
-
Add 300 µL of a protein precipitation solvent (e.g., acetonitrile).
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
-
-
Chromatographic Conditions:
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound, Metabolite I-13C4, and the internal standard.
-
Data Presentation
Table 1: Hypothetical Tissue Distribution of this compound in Rats Following a Single Oral Dose (ng/g or ng/mL)
| Tissue | 0.5 hr | 1 hr | 2 hr | 4 hr | 8 hr | 12 hr | 24 hr |
| Plasma | 1250 | 1800 | 1500 | 800 | 350 | 100 | |
| Lungs | 2500 | 3200 | 2800 | 1500 | 700 | 250 | 50 |
| Trachea | 1800 | 2500 | 2200 | 1100 | 500 | 180 | |
| Liver | 4500 | 5500 | 4800 | 2500 | 1200 | 400 | 80 |
| Kidneys | 3800 | 4800 | 4200 | 2200 | 1000 | 350 | 70 |
| Spleen | 800 | 1100 | 950 | 500 | 220 | 80 | |
| Heart | 600 | 850 | 750 | 400 | 180 | 60 | |
| Brain | |||||||
| Muscle | 400 | 600 | 500 | 250 | 110 | 40 |
LOQ: Limit of Quantification
Table 2: Hypothetical Tissue Distribution of Metabolite I-13C4 in Rats Following a Single Oral Dose of this compound (ng/g or ng/mL)
| Tissue | 0.5 hr | 1 hr | 2 hr | 4 hr | 8 hr | 12 hr | 24 hr |
| Plasma | 800 | 1500 | 2500 | 1800 | 900 | 300 | 60 |
| Lungs | 1600 | 2800 | 4500 | 3200 | 1600 | 550 | 110 |
| Trachea | 1200 | 2200 | 3500 | 2500 | 1200 | 400 | 80 |
| Liver | 1500 | 2500 | 4000 | 2800 | 1400 | 450 | 90 |
| Kidneys | 2000 | 3500 | 5500 | 3800 | 1900 | 600 | 120 |
| Spleen | 500 | 900 | 1400 | 1000 | 500 | 170 | |
| Heart | 400 | 700 | 1100 | 800 | 400 | 130 | |
| Brain | |||||||
| Muscle | 300 | 550 | 850 | 600 | 300 | 100 |
LOQ: Limit of Quantification
Visualizations
Caption: Experimental workflow for the tissue distribution study of this compound.
Caption: Metabolic activation and mechanism of action of Erdosteine.
References
- 1. Erdosteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Multifaceted Beneficial Effects of Erdosteine: More than a Mucolytic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Erdosteine | Erdosteine [erdosteine.net]
- 4. Erdosteine: Reigniting a Thiol Mucolytic for Management of Chronic Obstructive Pulmonary Disease [japi.org]
- 5. biopharmaservices.com [biopharmaservices.com]
- 6. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 7. Sensitive determination of erdosteine in human plasma by use of automated 96-well solid-phase extraction and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
Application Notes and Protocols for the Use of Erdosteine-13C4 in Metabolite Identification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Erdosteine is a mucolytic agent used in the treatment of respiratory diseases. It is a prodrug that, after oral administration, is rapidly metabolized into its active metabolite, N-thiodiglycolyl-homocysteine (Metabolite 1 or M1), which exerts the primary therapeutic effects.[1][2][3] Understanding the metabolic fate of erdosteine is crucial for optimizing its therapeutic use and for drug development. Erdosteine-13C4 is a stable isotope-labeled version of erdosteine, serving as an invaluable tool for metabolite identification and quantification. This document provides detailed protocols for the use of this compound in metabolite studies using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Physicochemical Properties of Erdosteine and its Labeled Analog
| Property | Erdosteine | This compound |
| Chemical Formula | C₈H₁₁NO₄S₂ | C₄¹³C₄H₁₁NO₄S₂ |
| Molecular Weight | 249.30 g/mol | 253.27 g/mol |
| Appearance | Solid or crystalline compound | Solid |
| Solubility | Soluble in dimethyl sulfoxide and tetrahydrofuran | Soluble in organic solvents |
| Stability | Stable under standard laboratory conditions, may be sensitive to extreme temperatures or pH | Stable under standard laboratory conditions |
Quantitative Pharmacokinetic Data
The following tables summarize key pharmacokinetic parameters for erdosteine and its active metabolite M1, as determined by LC-MS/MS analysis in healthy volunteers.
Table 1: Pharmacokinetic Parameters of Erdosteine
| Parameter | Value | Reference |
| Cmax (ng/mL) | 1570.7 ± 488.3 | [4] |
| Tmax (h) | 1.1 ± 0.5 | [4] |
| t1/2 (h) | 1.3 ± 0.3 | [4] |
| AUC(0-10h) (ng·h/mL) | 3444.7 ± 1242.4 | [4] |
| AUC(0-∞) (ng·h/mL) | 3485.0 ± 1233.7 | [4] |
| Protein Binding | 65% | [2] |
Table 2: Pharmacokinetic Parameters of Metabolite 1 (M1)
| Parameter | Value | Reference |
| Cmax (ng/mL) | 396.5 ± 177.6 | [4] |
| Tmax (h) | 1.7 ± 0.8 | [4] |
| t1/2 (h) | 2.6 ± 0.9 | [4] |
| AUC(0-10h) (ng·h/mL) | 1259.2 ± 609.8 | [4] |
| AUC(0-∞) (ng·h/mL) | 1372.4 ± 607.3 | [4] |
| AUC (Metabolite/Parent) | 6.2 | [5] |
| MRT (h) | 7.51 ± 0.788 | [5] |
Experimental Protocols
Protocol 1: Quantitative Analysis of Erdosteine and Metabolite M1 in Human Plasma using LC-MS/MS with this compound as an Internal Standard
This protocol describes the use of this compound as an internal standard for the accurate quantification of erdosteine and its primary active metabolite, M1, in human plasma.
1. Materials and Reagents:
-
Erdosteine analytical standard
-
This compound (Internal Standard)
-
Metabolite M1 analytical standard
-
Human plasma (with anticoagulant)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate
-
Water (LC-MS grade)
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB) or protein precipitation reagents (e.g., trichloroacetic acid or acetonitrile).
2. Sample Preparation (Solid Phase Extraction - SPE):
-
Thaw plasma samples at room temperature.
-
To 200 µL of plasma, add 20 µL of this compound internal standard solution (concentration to be optimized, e.g., 100 ng/mL in methanol).
-
Vortex for 30 seconds.
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of water.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Instrumentation and Conditions:
-
LC System: UPLC or HPLC system
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)[6]
-
Mobile Phase: Gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B)[6]
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL[6]
-
Column Temperature: 40°C[6]
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Erdosteine: m/z 250.0 → 204.0[7]
-
This compound: m/z 254.0 → 208.0 (predicted)
-
Metabolite M1: (Requires derivatization or specific MS tuning)
-
Note: MRM transitions should be optimized for the specific instrument used.
-
4. Data Analysis:
-
Construct calibration curves for erdosteine and M1 using known concentrations of the standards spiked into blank plasma and processed with the internal standard.
-
Calculate the peak area ratios of the analyte to the internal standard.
-
Quantify the concentration of erdosteine and M1 in the plasma samples by interpolating from the calibration curves.
Protocol 2: Metabolite Identification and Pathway Elucidation using NMR Spectroscopy with this compound
This protocol outlines a general workflow for tracing the metabolic fate of erdosteine using its 13C-labeled analog and NMR spectroscopy.
1. In Vitro or In Vivo Study Design:
-
In Vitro: Incubate this compound with liver microsomes, hepatocytes, or other relevant cellular systems.
-
In Vivo: Administer this compound to laboratory animals.
2. Sample Collection and Preparation:
-
Collect biological samples (e.g., cell culture media, urine, plasma, tissue homogenates) at various time points.
-
For plasma or serum, perform protein precipitation by adding 3 volumes of cold acetonitrile or methanol, vortex, and centrifuge to pellet the proteins.
-
For urine, centrifuge to remove any particulate matter.
-
Lyophilize the supernatant or urine to dryness.
-
Reconstitute the sample in a deuterated solvent (e.g., D₂O or deuterated methanol) containing a known concentration of an internal standard (e.g., TSP for aqueous samples).
3. NMR Data Acquisition:
-
Spectrometer: High-field NMR spectrometer (e.g., 600 MHz or higher).
-
Experiments:
-
1D ¹H NMR: To obtain a general metabolic profile.
-
1D ¹³C NMR: To directly detect the ¹³C-labeled metabolites. The larger chemical shift dispersion of ¹³C NMR reduces signal overlap.[8][9]
-
2D Heteronuclear Single Quantum Coherence (HSQC): To correlate ¹H and ¹³C signals, aiding in the identification of the carbon-proton framework of metabolites.
-
2D Heteronuclear Multiple Bond Correlation (HMBC): To identify longer-range ¹H-¹³C correlations, providing further structural information.
-
2D ¹³C-¹³C Correlation (e.g., INADEQUATE): Can be used with highly enriched samples to establish direct carbon-carbon bonds.[10][11]
-
4. Data Analysis and Metabolite Identification:
-
Process the NMR spectra using appropriate software (e.g., MestReNova, TopSpin).
-
Compare the ¹H and ¹³C chemical shifts of potential metabolites with databases (e.g., Human Metabolome Database - HMDB) and literature values.
-
The presence of strong signals in the ¹³C spectra corresponding to potential metabolites confirms their origin from this compound.
-
Use the 2D NMR data to confirm the chemical structures of the identified metabolites.
-
By identifying the structures of the ¹³C-labeled metabolites, the metabolic pathway of erdosteine can be reconstructed.
Visualizations
Caption: Metabolic pathway of Erdosteine.
References
- 1. Multifaceted Beneficial Effects of Erdosteine: More than a Mucolytic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Erdosteine - Wikipedia [en.wikipedia.org]
- 3. Erdosteine | Erdosteine [erdosteine.net]
- 4. caod.oriprobe.com [caod.oriprobe.com]
- 5. [Simultaneous determination of erdosteine and its active metabolite in human plasma by liquid chromatography-tandem mass spectrometry with pre-column derivatization] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 7. Sensitive determination of erdosteine in human plasma by use of automated 96-well solid-phase extraction and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An overview of methods using 13C for improved compound identification in metabolomics and natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Practical Guidelines for 13C-Based NMR Metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Note and Protocol for the Simultaneous Quantification of Erdosteine and its Active Metabolite in Human Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Erdosteine is a mucolytic agent used in the treatment of respiratory diseases.[1][2][3] It is a prodrug that, after oral administration, undergoes rapid first-pass metabolism in the liver to form its pharmacologically active metabolite, Metabolite I (Met-I), also known as N-thiodiglycolyl-homocysteine.[1][4] This active metabolite exerts mucolytic and antioxidant effects.[1][3][5] The simultaneous quantification of both the parent drug, Erdosteine, and its active metabolite is crucial for pharmacokinetic and bioavailability studies in drug development.
This document provides a detailed application note and protocol for a validated bioanalytical method for the simultaneous determination of Erdosteine and its active metabolite in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method is sensitive, specific, and robust for the analysis of clinical and non-clinical samples.
Metabolic Pathway of Erdosteine
Erdosteine is converted to its active metabolite, Met-I, through the opening of the thiolactone ring during first-pass metabolism in the liver. This process exposes the free sulfhydryl group responsible for the drug's pharmacological activity.
Metabolic activation of Erdosteine.
Experimental Protocols
This section details the necessary materials and the step-by-step procedures for sample preparation, and LC-MS/MS analysis.
Materials and Reagents
-
Analytes and Internal Standards: Erdosteine reference standard, Metabolite I (Met-I) reference standard, Paracetamol (Internal Standard for Erdosteine), and Captopril (Internal Standard for Met-I).
-
Chemicals and Solvents: Methanol (HPLC grade), Acetonitrile (HPLC grade), Formic acid (AR grade), Ammonium acetate (AR grade), 2-bromo-3'-methoxyacetophenone (derivatizing agent), and Water (Milli-Q or equivalent).
-
Biological Matrix: Drug-free human plasma with K2-EDTA as an anticoagulant.
Instrumentation
-
Liquid Chromatography: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: Agilent XDB-C18 column (50 mm x 4.6 mm, 1.8 µm) or equivalent.[6][7]
Standard Solutions Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Erdosteine, Met-I, Paracetamol, and Captopril in methanol.
-
Working Solutions: Prepare serial dilutions of the stock solutions with a mixture of methanol and water (1:1, v/v) to create working solutions for calibration curve standards and quality control samples.
Sample Preparation: Pre-column Derivatization and Protein Precipitation
This protocol utilizes pre-column derivatization to improve the chromatographic and mass spectrometric properties of the thiol-containing analytes, followed by protein precipitation for sample clean-up.
Sample preparation workflow.
Protocol Steps:
-
Pipette 100 µL of human plasma into a microcentrifuge tube.
-
Add the internal standard solutions (Paracetamol and Captopril).
-
Add the derivatizing agent, 2-bromo-3'-methoxyacetophenone, to the plasma sample.[6][7]
-
Vortex the mixture thoroughly.
-
Incubate the sample to allow the derivatization reaction to complete.
-
Add a protein precipitating agent, such as acetonitrile, to the sample.
-
Vortex the sample vigorously to ensure complete protein precipitation.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Inject an aliquot of the supernatant into the LC-MS/MS system for analysis.
LC-MS/MS Method
Chromatographic Conditions
| Parameter | Condition |
| Column | Agilent XDB-C18 (50 mm x 4.6 mm, 1.8 µm)[6][7] |
| Mobile Phase A | 0.1% Formic acid and 5 mmol/L Ammonium Acetate in Water[6][7] |
| Mobile Phase B | 0.1% Formic acid in Methanol[6][7] |
| Flow Rate | Gradient |
| Column Temperature | 40 °C[8] |
| Injection Volume | 5 µL[8] |
Mass Spectrometric Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive[6][7] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 250 °C[8] |
| Nebulizer Pressure | 35 psi[8] |
MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Erdosteine | 250 | 204[9] |
| Metabolite I | To be determined empirically | To be determined empirically |
| Paracetamol (IS) | To be determined empirically | To be determined empirically |
| Captopril (IS) | To be determined empirically | To be determined empirically |
Note: The specific MRM transitions for Metabolite I and the internal standards need to be optimized during method development.
Method Validation and Results
The bioanalytical method was validated according to the ICH M10 guideline on bioanalytical method validation.[10] The key validation parameters are summarized below.
Linearity and Range
The method demonstrated excellent linearity over the specified concentration ranges for both Erdosteine and its active metabolite.
| Analyte | Linearity Range (ng/mL) | Correlation Coefficient (r²) |
| Erdosteine | 5 - 3,000[6][7] | > 0.99 |
| Metabolite I | 5 - 10,000[6][7] | > 0.99 |
Lower Limit of Quantification (LLOQ)
The LLOQ is the lowest concentration of the analyte in a sample that can be quantitatively determined with acceptable precision and accuracy.
| Analyte | LLOQ (ng/mL) |
| Erdosteine | 5.00[6][7] |
| Metabolite I | 5.00[6][7] |
Accuracy and Precision
The intra-day and inter-day accuracy and precision were evaluated at five quality control (QC) levels.
Intra-day Accuracy and Precision
| Analyte | QC Level | Accuracy (%) | Precision (%RSD) |
| Erdosteine | LLOQ, Low, Mid, High, ULOQ | 99.6 - 105.0[9] | < 4.76[9] |
| Metabolite I | LLOQ, Low, Mid, High, ULOQ | Within ±15% | < 15% |
Inter-day Accuracy and Precision
| Analyte | QC Level | Accuracy (%) | Precision (%RSD) |
| Erdosteine | LLOQ, Low, Mid, High, ULOQ | 95.0 - 100.5[9] | < 5.26[9] |
| Metabolite I | LLOQ, Low, Mid, High, ULOQ | Within ±15% | < 15% |
Note: Specific values for Metabolite I accuracy and precision are to be determined during validation and should meet the acceptance criteria of regulatory guidelines (typically ±15% for accuracy and <15% for precision, except for LLOQ which can be ±20% and <20% respectively).
Recovery
The extraction recovery of the analytes and internal standards from the biological matrix was consistent and reproducible.
| Analyte | Recovery (%) |
| Erdosteine | To be determined |
| Metabolite I | To be determined |
| Paracetamol (IS) | To be determined |
| Captopril (IS) | To be determined |
Note: Recovery is determined by comparing the analyte response in a pre-extraction spiked sample to a post-extraction spiked sample.
Conclusion
This application note provides a comprehensive and detailed protocol for the simultaneous quantification of Erdosteine and its active metabolite, Met-I, in human plasma using a sensitive and specific LC-MS/MS method. The described method, incorporating pre-column derivatization, demonstrates excellent performance in terms of linearity, sensitivity, accuracy, and precision, making it suitable for supporting pharmacokinetic studies and other drug development activities. The provided workflows and tabulated data offer a clear and practical guide for researchers and scientists in the field.
References
- 1. Erdosteine - Wikipedia [en.wikipedia.org]
- 2. Erdosteine | Erdosteine [erdosteine.net]
- 3. Multifaceted Beneficial Effects of Erdosteine: More than a Mucolytic Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. oatext.com [oatext.com]
- 5. Erdosteine | C8H11NO4S2 | CID 65632 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. [Simultaneous determination of erdosteine and its active metabolite in human plasma by liquid chromatography-tandem mass spectrometry with pre-column derivatization] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Simultaneous determination of erdosteine and its active metabolite in human plasma by liquid chromatography-tandem mass spectrometry with pre-column derivatization]. | Semantic Scholar [semanticscholar.org]
- 8. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 9. Sensitive determination of erdosteine in human plasma by use of automated 96-well solid-phase extraction and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ema.europa.eu [ema.europa.eu]
In Vivo Metabolic Profiling of Erdosteine using Erdosteine-¹³C₄: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Erdosteine is a mucolytic agent used in the treatment of respiratory diseases. It is a prodrug that undergoes rapid first-pass metabolism to form active metabolites responsible for its therapeutic effects.[1][2] The primary mechanism of action of its metabolites is the opening of disulfide bonds in bronchial mucoproteins, which reduces the viscosity of mucus.[3] To thoroughly understand the absorption, distribution, metabolism, and excretion (ADME) of Erdosteine, in vivo metabolic profiling is crucial. The use of a stable isotope-labeled version of the drug, such as Erdosteine-¹³C₄, allows for the accurate tracing and quantification of the parent drug and its metabolites in complex biological matrices, distinguishing them from endogenous compounds.[4][5]
These application notes provide a detailed protocol for conducting an in vivo metabolic profiling and mass balance study of Erdosteine-¹³C₄ in a rat model. The protocol covers animal handling, dosing, sample collection, and bioanalytical methods using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Metabolic Pathway of Erdosteine
Erdosteine is extensively metabolized in the liver to three known active metabolites.[1][6] The primary metabolic pathway involves the opening of the thiolactone ring to form Metabolite I (Met-I), which is the main active entity.[7] Further metabolism leads to the formation of Metabolite II (Met-II) and Metabolite III (Met-III).[3][8]
Figure 1: Proposed metabolic pathway of Erdosteine-¹³C₄.
Experimental Protocols
In Vivo Study Protocol: Mass Balance in Rats
This protocol outlines a mass balance study in Sprague Dawley rats to determine the absorption and excretion routes of Erdosteine-¹³C₄.[9][10]
a. Animal Model
-
Species: Sprague Dawley rats
-
Sex: Male and female (n=5 per sex)
-
Weight: 200-250 g
-
Housing: Individual metabolism cages to allow for separate collection of urine and feces.
-
Acclimatization: Minimum of 7 days prior to the study, with access to standard chow and water ad libitum.
b. Dosing
-
Test Article: Erdosteine-¹³C₄, dissolved in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Administration: Administer the dose using a gavage needle.
c. Sample Collection
-
Blood: Collect approximately 0.25 mL of blood via tail vein or saphenous vein at pre-dose, 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours post-dose into tubes containing an anticoagulant (e.g., K₂EDTA).
-
Urine and Feces: Collect urine and feces at the following intervals: 0-8, 8-24, 24-48, and 48-72 hours post-dose.
-
Cage Wash: At the end of the collection period, rinse the metabolism cages with a known volume of water to collect any residual radioactivity.
d. Sample Processing
-
Plasma: Centrifuge the blood samples at 4°C to separate plasma. Store plasma, urine, and cage wash samples at -80°C until analysis.
-
Feces: Homogenize the collected feces for each interval with water to create a uniform slurry. Store at -80°C until analysis.
Bioanalytical Protocol: LC-MS/MS Quantification
This protocol describes the quantification of Erdosteine-¹³C₄ and its metabolites in plasma and urine using a validated LC-MS/MS method.[15][16][17][18]
a. Sample Preparation
-
Plasma: To 100 µL of plasma, add an internal standard (e.g., a structurally similar compound not present in the samples) and 400 µL of acetonitrile to precipitate proteins. Vortex and centrifuge. Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in the mobile phase.
-
Urine: Dilute urine samples with water and add the internal standard. Centrifuge to remove any particulates before injection.
b. LC-MS/MS Instrumentation and Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Chromatographic Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM) of the specific precursor-to-product ion transitions for Erdosteine-¹³C₄ and its metabolites.
c. Experimental Workflow
References
- 1. Erdosteine | C8H11NO4S2 | CID 65632 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Erdosteine | Erdosteine [erdosteine.net]
- 3. Effects of erdosteine and its metabolites on bacterial adhesiveness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. research.ed.ac.uk [research.ed.ac.uk]
- 5. 13C Isotope Labeling and Mass Spectrometric Isotope Enrichment Analysis in Acute Brain Slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Erdosteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Erdosteine - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. admescope.com [admescope.com]
- 10. admescope.com [admescope.com]
- 11. Erdosteine enhances mucociliary clearance in rats with and without airway inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Dual effects of erdosteine on hemostasis via its different metabolites in young rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The influence of erdosteine administration on lead-induced oxidative stress in rat muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Renoprotective effect of erdosteine in rats against gentamicin nephrotoxicity: a comparison of 99mTc-DMSA uptake with biochemical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. [Simultaneous determination of erdosteine and its active metabolite in human plasma by liquid chromatography-tandem mass spectrometry with pre-column derivatization] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. [Simultaneous determination of erdosteine and its active metabolite in human plasma by liquid chromatography-tandem mass spectrometry with pre-column derivatization]. | Semantic Scholar [semanticscholar.org]
- 17. researchgate.net [researchgate.net]
- 18. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Ion Suppression in Erdosteine-13C4 LC-MS/MS Analysis
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering ion suppression issues during the LC-MS/MS analysis of Erdosteine and its stable isotope-labeled internal standard, Erdosteine-13C4.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: We are observing a significant drop in the signal intensity of both Erdosteine and this compound, particularly in plasma samples compared to standards in pure solvent. What could be the cause?
A1: This phenomenon is likely due to ion suppression , a common matrix effect in LC-MS/MS analysis.[1][2][3] Ion suppression occurs when co-eluting endogenous or exogenous components from the sample matrix interfere with the ionization of the target analytes in the mass spectrometer's ion source, leading to a decreased signal.[1][2][3][4]
Common Causes of Ion Suppression:
-
Endogenous Matrix Components: Biological samples like plasma contain numerous compounds such as phospholipids, salts, proteins, and peptides that can cause ion suppression.[1][5][6] Phospholipids are a major contributor to ion suppression in bioanalysis.[6][7][8]
-
Exogenous Contaminants: These can include surfactants, polymers, and plasticizers introduced during sample collection, storage, or preparation.[3][9][10]
-
High Analyte Concentration: At very high concentrations, the analyte response may become non-linear, leading to self-suppression.[2]
-
Mobile Phase Additives: Inappropriate selection or high concentrations of mobile phase additives can sometimes contribute to ion suppression.
A logical workflow for troubleshooting this issue is presented below.
Caption: Troubleshooting workflow for low signal intensity.
Q2: How can we confirm that ion suppression is the root cause of our low signal intensity?
A2: A post-column infusion experiment is a definitive way to identify and locate regions of ion suppression in your chromatogram.[5][6][11] This technique involves continuously infusing a standard solution of your analyte (Erdosteine) into the LC flow path after the analytical column and before the mass spectrometer. A blank matrix sample is then injected. Any dip in the constant analyte signal baseline corresponds to the elution of interfering components from the matrix, thus indicating ion suppression.[5][12]
Experimental Protocol: Post-Column Infusion
-
System Setup:
-
Use a syringe pump to deliver a constant flow of a solution containing Erdosteine (e.g., 100 ng/mL in mobile phase) at a low flow rate (e.g., 10 µL/min).
-
Connect the syringe pump to the LC flow path using a T-fitting placed between the analytical column and the MS ion source.
-
-
Procedure:
-
Equilibrate the LC-MS/MS system with the mobile phase.
-
Start the post-column infusion of the Erdosteine solution. You should observe a stable and high signal for the Erdosteine MRM transition.
-
Inject a blank plasma sample that has been subjected to your standard sample preparation procedure.
-
Monitor the Erdosteine signal throughout the chromatographic run.
-
-
Interpretation:
-
A steady baseline indicates no ion suppression.
-
A drop in the baseline indicates regions of ion suppression. The retention time of the dip corresponds to the elution of matrix components causing the suppression.
-
The diagram below illustrates the setup for a post-column infusion experiment.
Caption: Post-column infusion experimental setup.
Q3: Our post-column infusion experiment confirmed significant ion suppression co-eluting with our analytes. What are the best strategies to mitigate this?
A3: Mitigating ion suppression primarily involves improving sample clean-up and optimizing chromatographic separation.[1][2][6] Since this compound is a stable isotope-labeled internal standard, it can compensate for matrix effects to some extent, as it co-elutes and experiences similar suppression as the analyte.[1][13] However, severe suppression can still compromise sensitivity and is best addressed directly.
Troubleshooting Strategies:
-
Improve Sample Preparation: The goal is to remove interfering matrix components before analysis.
-
Protein Precipitation (PPT): This is a simple but often insufficient method for removing phospholipids.[2][6]
-
Liquid-Liquid Extraction (LLE): LLE can be more effective than PPT at removing phospholipids and other interferences.[6]
-
Solid-Phase Extraction (SPE): SPE is a highly effective technique for removing a broad range of interferences.[1][5][6] A 96-well SPE plate format can be used for high-throughput analysis of Erdosteine in plasma.[14]
-
-
Optimize Chromatography: The aim is to chromatographically separate Erdosteine and this compound from the co-eluting matrix components.
-
Modify Gradient Elution: Adjusting the gradient slope or using a shallower gradient can improve the resolution between the analytes and interferences.
-
Change Column Chemistry: Switching to a column with a different stationary phase (e.g., from C18 to a phenyl-hexyl or biphenyl phase) can alter the elution profile of interfering components.
-
Employ UPLC/UHPLC: Ultra-high performance liquid chromatography can provide significantly better resolution and narrower peaks, which helps to separate analytes from matrix components.[15][16] A rapid UPLC-MS/MS method for Erdosteine has been reported with a run time of 2.0 minutes.[17]
-
The following table summarizes the effectiveness of different sample preparation techniques in reducing matrix effects.
| Sample Preparation Technique | Relative Cost | Throughput | Effectiveness in Removing Phospholipids |
| Protein Precipitation (PPT) | Low | High | Low to Moderate[6][16] |
| Liquid-Liquid Extraction (LLE) | Moderate | Moderate | Moderate to High[6] |
| Solid-Phase Extraction (SPE) | High | High | High[1][6][14] |
| HybridSPE®-Phospholipid | High | High | Very High[7][18] |
Q4: We are using protein precipitation for sample preparation. Are there ways to improve its effectiveness in reducing ion suppression?
A4: While protein precipitation is a straightforward technique, its efficiency in removing phospholipids, a major source of ion suppression, is limited.[2][6] However, you can enhance this method:
-
Dilution of Supernatant: After precipitation and centrifugation, diluting the supernatant with the mobile phase can reduce the concentration of matrix components injected into the system.[6]
-
Use of Phospholipid Removal Plates: Special plates are available that combine protein precipitation with a specific sorbent to capture phospholipids from the supernatant.[6][7][18]
Experimental Protocol: Improved Protein Precipitation with Phospholipid Removal
-
Sample Preparation:
-
To 100 µL of plasma sample, add 20 µL of this compound internal standard solution.
-
Add 300 µL of acetonitrile (or other suitable organic solvent) to precipitate proteins.
-
-
Vortex and Centrifuge:
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
-
Phospholipid Removal:
-
Transfer the supernatant to a phospholipid removal plate.
-
Process the plate according to the manufacturer's instructions (typically involves passing the supernatant through the sorbent).
-
-
Analysis:
-
Inject the filtered eluate into the LC-MS/MS system.
-
The logical relationship for selecting a sample preparation method is outlined below.
Caption: Decision tree for sample preparation method selection.
Q5: Can you provide a starting LC-MS/MS method for Erdosteine analysis that is known to be robust?
A5: Several LC-MS/MS methods for Erdosteine have been published. A sensitive and selective method utilizing solid-phase extraction and a C18 column has been successfully applied to pharmacokinetic studies.[14] Another rapid UPLC-MS/MS method has also been developed.[17]
Example LC-MS/MS Parameters for Erdosteine:
| Parameter | Setting |
| LC Column | C18, 2.1 x 50 mm, 1.8 µm[17] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with a low percentage of B, ramp up to elute Erdosteine, then wash and re-equilibrate. |
| Flow Rate | 0.3 mL/min[14] |
| Injection Volume | 5 µL[17] |
| Ionization Mode | Electrospray Ionization (ESI), Positive[14][17] |
| MRM Transition (Erdosteine) | m/z 250 -> 204[14] or m/z 249.9 -> 231.8[17] |
| MRM Transition (Letosteine - IS) | m/z 280 -> 160[14] |
Note: The optimal parameters may vary depending on the specific instrumentation used. Method development and validation are crucial. The use of this compound as an internal standard would involve determining its specific MRM transition.
This technical support guide provides a starting point for troubleshooting ion suppression in this compound LC-MS/MS analysis. For persistent issues, further investigation into specific matrix components or consultation with instrument specialists may be necessary.
References
- 1. longdom.org [longdom.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 4. providiongroup.com [providiongroup.com]
- 5. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 11. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Sensitive determination of erdosteine in human plasma by use of automated 96-well solid-phase extraction and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. waters.com [waters.com]
- 16. researchgate.net [researchgate.net]
- 17. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 18. HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing MS/MS Parameters for Erdosteine-13C4 Detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection of Erdosteine and its stable isotope-labeled internal standard, Erdosteine-13C4, using tandem mass spectrometry (MS/MS).
Frequently Asked Questions (FAQs)
Q1: What are the typical precursor and product ions for Erdosteine in MS/MS analysis?
A1: Erdosteine can be analyzed in both positive and negative ionization modes. In positive ion mode, the protonated precursor ion ([M+H]⁺) is observed at m/z 250.[1][2] A common product ion for quantification is m/z 204.[1][2] In some methods, a transition of m/z 249.8 → 231.8 has also been used in positive mode.[3] Another predictive ion transition that can be monitored is m/z 249.8 → 203.8.[3]
Q2: How do I determine the precursor and product ions for this compound?
A2: Since this compound is a stable isotope-labeled internal standard, its chemical structure is nearly identical to Erdosteine, with the only difference being the inclusion of four ¹³C atoms. Therefore, the precursor ion ([M+H]⁺) for this compound will be shifted by +4 m/z units compared to Erdosteine, resulting in a precursor ion at approximately m/z 254. The fragmentation pattern is expected to be similar to that of Erdosteine. The corresponding product ion would also be shifted by +4 m/z, resulting in a product ion around m/z 208 or m/z 235.8, depending on the fragmentation pathway being monitored. These theoretical values should be confirmed by direct infusion of an this compound standard solution into the mass spectrometer.
Q3: What are some common internal standards used for Erdosteine analysis?
A3: Several internal standards have been successfully used for the quantification of Erdosteine, including:
The choice of internal standard depends on factors such as its chromatographic behavior, ionization efficiency, and fragmentation pattern relative to Erdosteine. An ideal internal standard should have similar properties to the analyte but a different mass. A stable isotope-labeled internal standard like this compound is generally the preferred choice to compensate for matrix effects and variations in sample processing.
Q4: What are typical liquid chromatography (LC) conditions for Erdosteine analysis?
A4: Reversed-phase chromatography is commonly employed for the separation of Erdosteine. A C18 column is a popular choice.[1][2][3][4][5] Mobile phases often consist of a mixture of acetonitrile or methanol and an aqueous solution containing a modifier like formic acid or ammonium acetate to improve peak shape and ionization efficiency.[1][3][4][5] Gradient elution is sometimes used to achieve better separation.[4][5]
Troubleshooting Guides
This section provides solutions to common problems encountered during the optimization of MS/MS parameters and the analysis of this compound.
Issue 1: Low or No Signal for Erdosteine or this compound
| Possible Cause | Troubleshooting Step |
| Incorrect MS/MS Parameters | Verify the precursor and product ion m/z values. Infuse a standard solution directly into the mass spectrometer to confirm the masses. Optimize the collision energy and other compound-specific parameters. |
| Poor Ionization | Check the ionization source settings (e.g., spray voltage, gas flows, temperature).[6] Ensure the mobile phase composition is appropriate for electrospray ionization (ESI); for example, acidic conditions often favor positive ion mode.[3] |
| Sample Degradation | Erdosteine can be susceptible to degradation under certain conditions, such as in acidic or basic solutions and through oxidation.[7] Prepare fresh samples and standards and keep them in appropriate storage conditions. |
| LC Issues | Ensure the LC system is delivering the mobile phase correctly and that there are no leaks or blockages. Verify that the analyte is eluting from the column. |
| Matrix Effects | Biological samples can cause ion suppression.[8] Optimize the sample preparation procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to remove interfering substances.[9][10] |
Issue 2: Poor Peak Shape or Resolution
| Possible Cause | Troubleshooting Step |
| Inappropriate Mobile Phase | Optimize the mobile phase composition, including the organic solvent ratio and the type and concentration of additives (e.g., formic acid).[11] The use of an acidic mobile phase can improve peak shape.[3] |
| Column Issues | Ensure the correct column is being used and that it is not degraded or clogged. Equilibrate the column properly before each injection. |
| Injection Volume/Solvent | A large injection volume or a sample solvent that is much stronger than the mobile phase can lead to peak distortion. Reduce the injection volume or dilute the sample in a solvent compatible with the initial mobile phase. |
Issue 3: High Background Noise or Interferences
| Possible Cause | Troubleshooting Step |
| Contaminated Mobile Phase or LC System | Use high-purity solvents and additives. Flush the LC system to remove any contaminants. |
| Matrix Interferences | As mentioned, optimize the sample preparation method to effectively remove interfering components from the sample matrix.[9][10] |
| Co-eluting Compounds | Adjust the chromatographic gradient or mobile phase composition to improve the separation of the analyte from interfering peaks. |
Data Presentation
Table 1: Reported MS/MS Parameters for Erdosteine Analysis
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Internal Standard | Reference |
| Erdosteine | 250 | 204 | Positive ESI | Letosteine | [1][2] |
| Erdosteine | 249.8 | 231.8 | Positive ESI | Ibuprofen | [3] |
| Erdosteine | 249.8 | 203.8 (predictive) | Positive ESI | Ibuprofen | [3] |
| Erdosteine | Not specified | Not specified | Positive ESI | Paracetamol/Captopril | [4][5] |
Table 2: Proposed MS/MS Parameters for this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| This compound | ~254 | ~208 or ~235.8 | Positive ESI |
Note: The exact m/z values for this compound need to be experimentally determined.
Experimental Protocols
Protocol 1: Optimization of MS/MS Parameters
-
Prepare Standard Solutions: Prepare a 1 µg/mL solution of Erdosteine and this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Direct Infusion: Infuse the standard solutions directly into the mass spectrometer using a syringe pump at a flow rate of 5-10 µL/min.
-
Precursor Ion Identification: Acquire full scan mass spectra in both positive and negative ion modes to identify the precursor ions ([M+H]⁺ or [M-H]⁻).
-
Product Ion Scan: Select the identified precursor ion and perform a product ion scan to identify the major fragment ions.
-
Collision Energy Optimization: For each precursor-product ion pair (transition), perform a collision energy optimization to determine the energy that yields the highest intensity of the product ion.[11]
-
MRM Method Creation: Create a Multiple Reaction Monitoring (MRM) method using the optimized transitions and collision energies for both Erdosteine and this compound.
Visualizations
Caption: Experimental workflow for the quantification of Erdosteine using LC-MS/MS.
Caption: Troubleshooting decision tree for low or no signal in LC-MS/MS analysis.
References
- 1. Sensitive determination of erdosteine in human plasma by use of automated 96-well solid-phase extraction and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 4. [Simultaneous determination of erdosteine and its active metabolite in human plasma by liquid chromatography-tandem mass spectrometry with pre-column derivatization] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. speronline.com [speronline.com]
- 8. shimadzu.at [shimadzu.at]
- 9. simbecorion.com [simbecorion.com]
- 10. rjpn.org [rjpn.org]
- 11. 4 Steps to Successful Compound Optimization on LC-MS/MS | Technology Networks [technologynetworks.com]
Technical Support Center: Optimizing Erdosteine and Erdosteine-13C4 Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving peak shape and resolution during the chromatographic analysis of Erdosteine and its stable isotope-labeled internal standard, Erdosteine-13C4.
Troubleshooting Guide
This guide addresses common issues encountered during the chromatographic analysis of Erdosteine and this compound, offering potential causes and systematic solutions.
Q1: What are the likely causes of peak tailing for both Erdosteine and this compound, and how can I resolve this issue?
Peak tailing, characterized by an asymmetric peak with a drawn-out trailing edge, can compromise peak integration and accuracy.
Potential Causes and Solutions:
| Cause | Recommended Solution |
| Secondary Silanol Interactions | Erdosteine contains functional groups that can interact with active silanol groups on the silica-based column packing. To mitigate this, consider: • Lowering Mobile Phase pH: Operating at a lower pH (e.g., 2.5-3.5) can suppress the ionization of silanol groups, reducing secondary interactions.[1] • Using an End-Capped Column: Employ a column with high-purity, end-capped silica to minimize the number of available silanol groups.[2][3] • Mobile Phase Additives: Incorporate a small amount of a competing amine (e.g., triethylamine) in the mobile phase to block active silanol sites. |
| Column Overload | Injecting too high a concentration of the sample can lead to peak tailing.[1][2] • Reduce Sample Concentration: Dilute the sample and reinject. • Decrease Injection Volume: Reduce the volume of sample injected onto the column. |
| Column Contamination or Degradation | Accumulation of contaminants or degradation of the stationary phase can create active sites that cause tailing.[2][4] • Flush the Column: Use a strong solvent to wash the column. • Use a Guard Column: Protect the analytical column from strongly retained impurities.[4] • Replace the Column: If flushing does not resolve the issue, the column may need to be replaced. |
Q2: My chromatogram shows peak fronting for Erdosteine and its internal standard. What could be the reason, and what steps should I take?
Peak fronting, an asymmetry where the peak's front is less steep than its tail, can also lead to inaccurate quantification.
Potential Causes and Solutions:
| Cause | Recommended Solution |
| Sample Solvent Incompatibility | If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the analyte to travel through the column too quickly, resulting in fronting.[5][6] • Match Sample Solvent to Mobile Phase: Whenever possible, dissolve the sample in the initial mobile phase.[7] If solubility is an issue, use a solvent that is weaker than the mobile phase. |
| Column Overloading | Injecting a large sample volume can lead to peak fronting.[5][8] • Reduce Injection Volume: Decrease the amount of sample injected.[9] • Dilute the Sample: Lower the concentration of the sample.[8] |
| Column Collapse or Void | A physical change in the column bed, such as a void at the inlet, can cause peak fronting.[10][11] • Reverse-Flush the Column: Check the column manufacturer's instructions to see if the column can be back-flushed at a low flow rate. • Replace the Column: If the problem persists, the column may be irreversibly damaged. |
Q3: I am observing poor resolution between Erdosteine and other components in my sample. How can I improve the separation?
Poor resolution can be due to co-eluting impurities or degradation products.[12][13]
Potential Causes and Solutions:
| Cause | Recommended Solution |
| Suboptimal Mobile Phase Composition | The organic-to-aqueous ratio and the type of organic modifier can significantly impact resolution. • Optimize Organic Content: Systematically vary the percentage of the organic solvent (e.g., acetonitrile or methanol) to find the optimal separation. • Try a Different Organic Modifier: If using acetonitrile, consider trying methanol, or vice-versa, as they offer different selectivities. |
| Inappropriate Column Chemistry | The stationary phase may not be providing sufficient retention or selectivity for Erdosteine and its related compounds. • Select a Different Stationary Phase: Consider a column with a different chemistry (e.g., a phenyl-hexyl or a polar-embedded phase) to achieve a different separation mechanism. |
| Flow Rate and Temperature | These parameters can influence peak width and retention times, thereby affecting resolution.[14] • Decrease Flow Rate: Lowering the flow rate can increase efficiency and improve resolution, though it will also increase the run time.[14] • Adjust Column Temperature: Lowering the temperature generally increases retention and can improve resolution for some compounds.[14] |
Experimental Protocols
Below are examples of starting chromatographic conditions for Erdosteine analysis. These should be considered as a baseline and may require further optimization for specific applications.
HPLC Method for Erdosteine and Impurities: [13][15]
| Parameter | Condition |
| Column | CAPCELL PAK C18 (250 mm × 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile: 0.01 mol/L Citric Acid Solution (13:87, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | 254 nm |
UPLC-MS/MS Method for Erdosteine: [16]
| Parameter | Condition |
| Mobile Phase | Water (0.1% Formic Acid) and Acetonitrile |
| Flow Rate | 0.15 mL/min |
| Ionization Mode | ESI+ |
| MRM Transition | 249.80 → 231.80 |
Frequently Asked Questions (FAQs)
Q: Can I use the same chromatographic method for both Erdosteine and this compound?
A: Yes, as a stable isotope-labeled internal standard, this compound is chemically identical to Erdosteine and will have virtually the same chromatographic behavior under the same conditions. Therefore, a single method should be suitable for both compounds.
Q: What is a common degradation product of Erdosteine that I should be aware of?
A: An oxidative degradation product, ({2-oxo-2-[(2-oxotetrahydro-3-thiophenyl)amino]ethyl}sulfinyl) acetic acid (an erdosteine oxide), has been identified as a potential impurity.[13][15] If you suspect sample degradation, ensure proper storage and handling, and consider using the stability-indicating HPLC methods described in the literature.[12]
Q: How can I confirm if my peak shape problem is due to the column or the instrument?
A: A systematic troubleshooting approach is recommended. First, try injecting a well-characterized standard on your system. If the peak shape is good, the issue is likely related to your sample or method. If the standard also shows poor peak shape, the problem may be with the column or the instrument. You can then try a new column to isolate the issue further.
Visualized Workflows
Troubleshooting Workflow for Poor Peak Shape:
Caption: A logical workflow for troubleshooting common peak shape issues.
General Method Optimization Strategy for Better Resolution:
Caption: A systematic approach to improving chromatographic resolution.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 3. scribd.com [scribd.com]
- 4. mastelf.com [mastelf.com]
- 5. phenomenex.blog [phenomenex.blog]
- 6. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 7. HPLCトラブルシューティングガイド [sigmaaldrich.com]
- 8. perkinelmer.com [perkinelmer.com]
- 9. youtube.com [youtube.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. speronline.com [speronline.com]
- 13. academic.oup.com [academic.oup.com]
- 14. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 15. Determination, Isolation, and Identification of Related Impurities in Erdosteine Bulk Drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
Addressing poor recovery of Erdosteine-13C4 during sample extraction
This guide provides troubleshooting strategies and frequently asked questions (FAQs) for researchers encountering poor recovery of Erdosteine-13C4 during sample extraction from biological matrices.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for poor recovery of this compound?
Poor recovery of this compound, a stable isotope-labeled version of Erdosteine, is often linked to its chemical structure. Erdosteine is a thiol derivative, containing two thioether groups. Its active metabolite, formed after metabolism, possesses free sulfhydryl groups which are highly reactive.[1] The primary causes for low recovery during sample preparation include:
-
Oxidative Degradation: The thiol group is susceptible to oxidation, which can lead to the formation of disulfide dimers or other oxidized species. This alters the chemical properties of the analyte, leading to poor recovery of the target molecule.
-
pH Instability: Erdosteine has shown degradation in both acidic and basic conditions.[2][3] The stability of the thiolactone ring and the thioether linkages can be compromised at extreme pH values.
-
Non-Specific Adsorption: Thiol compounds can adsorb to surfaces of laboratory plastics and glassware, especially in the absence of passivating agents.
-
Suboptimal Extraction Solvent: The choice of organic solvent for liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is critical. Erdosteine is slightly soluble in water, methanol, or ethanol, and soluble in solvents like DMSO and tetrahydrofuran.[4][5] An inappropriate solvent will result in inefficient partitioning and thus, low recovery.
Q2: My recovery is inconsistent. Could the pH of my samples be the cause?
Yes, pH is a critical factor. Forced degradation studies have demonstrated that Erdosteine degrades under both acidic and basic hydrolysis conditions.[2][3] The thiol group's reactivity is also pH-dependent. At higher pH, the thiol group is deprotonated to a thiolate anion, which is more nucleophilic and susceptible to oxidation.
Recommendation: Maintain a slightly acidic pH (e.g., pH 4-6) throughout the sample collection, storage, and extraction process. This can be achieved by adding a suitable buffer or a small amount of a weak acid to the collection tubes and during sample processing steps.
Q3: How can I prevent the degradation of this compound during the extraction workflow?
Given its susceptibility to oxidation, especially after metabolic activation to its free thiol form, incorporating an antioxidant is a key strategy. Additionally, temperature control is vital.
Recommendations:
-
Add Antioxidants: Introduce an antioxidant such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) to your samples immediately after collection.[6] TCEP is often preferred as it is a more stable and effective reducing agent over a wider pH range.
-
Control Temperature: Perform all extraction steps at low temperatures (e.g., on ice or at 4°C) to minimize the rate of chemical degradation.
-
Work Quickly: Minimize the time between sample collection and final analysis to reduce the opportunity for degradation.
Q4: I suspect my analyte is adsorbing to my labware. What can I do to mitigate this?
Non-specific binding is a common issue with reactive compounds like thiols.
Recommendations:
-
Use Silanized Glassware: Silanizing glass inserts and vials masks surface silanol groups, reducing the potential for adsorption.
-
Pre-treat Plasticware: Rinsing polypropylene tubes with a solution of a blocking agent (like bovine serum albumin, though this may interfere with downstream analysis) or with the extraction solvent can help saturate non-specific binding sites.
-
Use Low-Binding Tubes: Commercially available low-retention microcentrifuge tubes can significantly reduce surface adsorption.
Q5: What is the best extraction technique and solvent for this compound?
The optimal technique depends on the biological matrix (e.g., plasma, urine). Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are the most common methods.[7]
-
For LLE: A moderately polar organic solvent is a good starting point. Ethyl acetate is often effective for extracting compounds of similar polarity from aqueous matrices. The key is to select a solvent that is immiscible with the sample matrix and provides good partitioning for Erdosteine.[7]
-
For SPE: A reverse-phase (RP) sorbent like C18 is suitable. The "elute-and-evaporate" strategy allows for sample cleanup and concentration. The choice of elution solvent (e.g., methanol, acetonitrile) and the pH of the loading and washing buffers should be optimized.[7]
It is crucial to empirically test a panel of solvents and conditions to determine the best approach for your specific matrix and workflow.
Troubleshooting Summary
The table below summarizes potential issues and recommended solutions for improving this compound recovery.
| Problem Symptom | Potential Cause | Recommended Solution | Key Parameters to Monitor |
| Low Overall Recovery | Oxidative degradation of the thiol group. | Add an antioxidant (e.g., 0.1-1 mM TCEP) to the sample immediately upon collection. | Analyte peak area, presence of oxidative dimer peaks. |
| Inconsistent Recovery | pH instability leading to hydrolysis. | Buffer samples to a slightly acidic pH (4-6) during collection and processing.[2][3] | Sample pH, recovery variability (%CV). |
| Poor Recovery at Low Concentrations | Non-specific adsorption to labware. | Use silanized glass vials or low-binding polypropylene tubes. | Recovery of low-concentration QC samples. |
| Low Extraction Efficiency | Suboptimal extraction solvent or technique. | Test different LLE solvents (e.g., ethyl acetate, methyl tert-butyl ether) or SPE sorbents (e.g., C8, C18) and elution conditions.[7] | Partitioning efficiency, analyte peak purity. |
| Gradual Decrease in Recovery Over Time | Sample instability during storage. | Store samples at -80°C and analyze as quickly as possible. Ensure antioxidants are added before freezing. | Recovery in stored vs. fresh samples. |
Experimental Protocols
Protocol 1: Evaluating the Impact of Sample pH on Recovery
Objective: To determine the optimal pH for maximizing the stability and recovery of this compound from a biological matrix (e.g., plasma).
Methodology:
-
Thaw a pooled plasma sample.
-
Aliquot 100 µL of plasma into six sets of microcentrifuge tubes (in triplicate).
-
Adjust the pH of each set to approximately 3, 4, 5, 6, 7, and 8 using small volumes of dilute formic acid or ammonium hydroxide.
-
Spike all samples with a known concentration of this compound.
-
Incubate the samples at room temperature for 30 minutes.
-
Proceed with your standard extraction protocol (e.g., protein precipitation with acetonitrile).
-
Analyze the extracts via LC-MS/MS and compare the peak area response of this compound across the different pH conditions.
Protocol 2: Optimizing Liquid-Liquid Extraction (LLE) Parameters
Objective: To identify the most effective organic solvent for the liquid-liquid extraction of this compound from an aqueous matrix.
Methodology:
-
Prepare a set of aqueous buffer samples (at the optimal pH determined in Protocol 1) spiked with a known concentration of this compound.
-
Aliquot the samples into several sets of extraction tubes (in triplicate).
-
To each set, add an equal volume of a different, immiscible organic solvent (e.g., Ethyl Acetate, Dichloromethane, Methyl Tert-Butyl Ether).
-
Vortex vigorously for 2 minutes to ensure thorough mixing.
-
Centrifuge at 4000 x g for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the organic layer to a new set of tubes.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
Analyze via LC-MS/MS and compare the peak area response to determine which solvent yielded the highest recovery.
Visual Troubleshooting Guides
Caption: A step-by-step workflow for troubleshooting poor recovery of this compound.
Caption: Key chemical instability pathways for Erdosteine during sample processing.
References
- 1. Erdosteine - Wikipedia [en.wikipedia.org]
- 2. speronline.com [speronline.com]
- 3. Stability indicating HPLC determination of Erdosteine in bulk drug and pharmaceutical dosage form | Semantic Scholar [semanticscholar.org]
- 4. Buy this compound (EVT-12565958) [evitachem.com]
- 5. Erdosteine - LKT Labs [lktlabs.com]
- 6. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ovid.com [ovid.com]
Identifying and resolving interference peaks in Erdosteine-13C4 chromatograms
Welcome to the technical support center for the analysis of Erdosteine-13C4. This resource is designed for researchers, scientists, and drug development professionals to help identify and resolve common issues encountered during chromatographic analysis, with a specific focus on interference peaks.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in our analyses?
A1: this compound is a stable isotope-labeled version of Erdosteine.[1] It is commonly used as an internal standard (IS) in quantitative bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS), for the determination of Erdosteine in various biological matrices.[1] The use of a stable isotope-labeled internal standard is highly recommended as it has nearly identical chemical and physical properties to the analyte, but a different mass. This allows it to co-elute with the analyte and experience similar matrix effects and ionization suppression or enhancement, thus providing a more accurate and precise quantification of the analyte.[2][3]
Q2: What are interference peaks (ghost peaks) and why are they a concern in our chromatograms?
A2: Interference peaks, often referred to as ghost peaks, are unexpected peaks that appear in a chromatogram that are not related to the sample being analyzed.[4][5] They can be a significant issue as they may co-elute with the analyte or internal standard, leading to inaccurate peak integration and quantification.[6] The presence of these peaks can compromise the reliability and reproducibility of the analytical method.[7]
Q3: What are the most common sources of interference peaks in HPLC and LC-MS analysis?
A3: The most common sources of interference peaks include:
-
Mobile Phase Contamination: Impurities in solvents, buffers, or water can introduce extraneous peaks.[6][7][8][9] Microbial growth in the mobile phase can also be a source of contamination.[8]
-
System Contamination: Residues from previous samples (carryover), contaminants from system components like tubing, seals, and injector ports can all lead to ghost peaks.[4][6][8]
-
Sample Matrix Effects: Components of the biological matrix (e.g., plasma, urine) can co-elute with the analyte and cause ion suppression or enhancement in the mass spectrometer, which may manifest as interference.[2][10]
-
Sample Preparation: Contaminants from glassware, vials, caps, or reagents used during sample preparation can be introduced into the sample.[6]
Troubleshooting Guides
Issue 1: An unexpected peak is observed in the blank chromatogram near the retention time of this compound.
This issue is commonly referred to as carryover, where remnants of a previous injection appear in a subsequent run.
Troubleshooting Steps:
-
Confirm Carryover: Inject a series of blank samples immediately following a high-concentration standard or sample. If the peak area of the interference decreases with each subsequent blank injection, it is likely due to carryover.[11]
-
Optimize Wash Solvents: Ensure the needle and injection port wash solvents are effective at removing this compound. A stronger solvent or a combination of solvents may be necessary. For reversed-phase chromatography, a higher percentage of organic solvent in the wash solution is often more effective.[12][13]
-
Increase Wash Volume and Cycles: Increase the volume of the wash solvent and the number of wash cycles in the autosampler program.[12]
-
Inspect and Clean the Injection System: If the problem persists, inspect the needle, needle seat, and injection valve for any signs of contamination or wear. Clean or replace these components as needed.
Issue 2: A broad, poorly defined peak is interfering with the this compound peak.
This could be due to late-eluting compounds from a previous injection or contamination of the column.
Troubleshooting Steps:
-
Extend the Run Time: Extend the chromatographic run time of a blank injection to see if any late-eluting peaks appear.
-
Implement a Column Wash Step: After each analytical run or at the end of a sequence, incorporate a high-organic wash step to elute any strongly retained compounds from the column.[12]
-
Check for Column Contamination: If the issue persists, the column may be contaminated. Reverse-flush the column with a strong solvent (ensure the column is designed for reverse flushing). If this does not resolve the issue, the column may need to be replaced.[14]
Issue 3: Random, sporadic interference peaks appear in multiple chromatograms.
This is often indicative of contamination in the mobile phase or from the HPLC/LC-MS system itself.
Troubleshooting Steps:
-
Prepare Fresh Mobile Phase: Prepare fresh mobile phase using high-purity (HPLC or LC-MS grade) solvents and reagents.[8] Ensure proper degassing of the mobile phase to prevent air bubbles, which can also cause baseline disturbances.[6]
-
Filter the Mobile Phase: Filter all mobile phase components through a 0.22 µm or 0.45 µm filter to remove any particulate matter.[7]
-
System Flush: Flush the entire HPLC/LC-MS system, including all solvent lines, with a strong organic solvent like isopropanol or acetonitrile to remove any potential contaminants.[12]
-
Inspect Solvent Inlet Frits: Check the solvent inlet frits for any blockages or contamination and replace them if necessary.
Experimental Protocols
Typical LC-MS/MS Method for Erdosteine Analysis
This is a general protocol and may need to be optimized for your specific instrumentation and application.
| Parameter | Recommended Condition |
| Column | C18 column (e.g., 4.6 mm x 250 mm, 5 µm)[15] |
| Mobile Phase | Acetonitrile and 0.01 mol/L citric acid solution (13:87, v/v)[15] or 1 mM ammonium acetate in water:acetonitrile (80:20, v/v)[16] |
| Flow Rate | 1.0 mL/min[15] or 0.3 mL/min[16] |
| Injection Volume | 5 - 20 µL |
| Column Temperature | Ambient or controlled (e.g., 40 °C)[17] |
| Detection | Tandem Mass Spectrometry (MS/MS) |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode[16] |
| MRM Transitions | Erdosteine: m/z 250 -> 204[16]; this compound: Expected m/z 254 -> 208 |
Note: The MRM transition for this compound is predicted based on the addition of 4 mass units from the 13C isotopes. This should be confirmed experimentally.
Data Presentation
Table 1: Common Interference Peak Sources and Solutions
| Source of Interference | Potential Cause | Recommended Solution |
| Carryover | Residual sample from previous injections. | Optimize autosampler wash protocol (stronger solvent, increased volume/cycles).[12] |
| Mobile Phase | Contaminated solvents, buffers, or water; microbial growth.[7][8] | Prepare fresh mobile phase with high-purity reagents; filter and degas.[6][7] |
| System Contamination | Leaks, worn seals, contaminated tubing.[6][7] | Perform a system flush; inspect and replace worn components.[12] |
| Column Issues | Contamination, degradation of stationary phase.[6] | Wash column with a strong solvent; if unresolved, replace the column.[14] |
| Matrix Effects | Co-eluting endogenous compounds from the sample.[2] | Improve sample preparation (e.g., solid-phase extraction); optimize chromatography to separate interferences.[10] |
Visualizations
Caption: A logical workflow for troubleshooting interference peaks.
Caption: A typical workflow for sample analysis using an internal standard.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uhplcs.com [uhplcs.com]
- 5. wyatt.com [wyatt.com]
- 6. Conquer Ghost Peaks in HPLC: Identification and Elimination | Separation Science [sepscience.com]
- 7. How to Identify Ghost Peaks in U/HPLC | Phenomenex [phenomenex.com]
- 8. welch-us.com [welch-us.com]
- 9. Where Do Interference Peaks in Liquid Chromatography Come From? | Universal Lab Blog [universallab.org]
- 10. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Solving Carryover Problems in HPLC [ssi.shimadzu.com]
- 12. mastelf.com [mastelf.com]
- 13. Minimizing HPLC Carryover | Lab Manager [labmanager.com]
- 14. HPLC Troubleshooting Guide [scioninstruments.com]
- 15. researchgate.net [researchgate.net]
- 16. Sensitive determination of erdosteine in human plasma by use of automated 96-well solid-phase extraction and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
Navigating Variability in Erdosteine-13C4 Internal Standard Response: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address variability in the response of Erdosteine-13C4, a stable isotope-labeled internal standard (SIL IS). Consistent internal standard response is paramount for the accurate quantification of erdosteine in biological matrices. This guide offers structured advice to identify, investigate, and resolve common issues encountered during LC-MS/MS bioanalysis.
Frequently Asked Questions (FAQs)
Q1: Why is a stable isotope-labeled internal standard like this compound preferred for quantitative bioanalysis?
A1: Stable isotope-labeled internal standards are considered the gold standard in quantitative mass spectrometry.[1] This is because they are structurally almost identical to the analyte of interest, with the only difference being the presence of heavier isotopes. This near-identical physicochemical property ensures that the SIL IS co-elutes with the analyte and experiences similar effects from sample preparation, chromatography, and ionization. Consequently, it can effectively compensate for variability arising from these steps, leading to more accurate and precise quantification.[1]
Q2: What are the typical regulatory acceptance criteria for internal standard response variability?
A2: Regulatory bodies like the FDA and EMA provide guidelines for bioanalytical method validation. While there isn't a universal, explicit acceptance criterion for IS response variability across all scenarios, the general expectation is for the IS response to be consistent across all calibration standards, quality control (QC) samples, and study samples within an analytical run.[2][3] Significant or systematic variations in the IS response may indicate analytical issues that need to be investigated.[2][4] Some laboratories establish their own standard operating procedures (SOPs) with acceptance limits, for instance, flagging samples for re-analysis if the IS response deviates by more than 50% from the mean IS response of the calibration standards and QCs in the batch.[1]
Q3: Can the IS response be variable even if the final calculated concentrations of my QC samples are accurate?
A3: Yes, it is possible. If the this compound internal standard is effectively tracking the variability of the analyte, the ratio of the analyte peak area to the IS peak area may remain consistent, resulting in accurate QC results despite fluctuations in the absolute IS response.[1][3] However, significant variability in the IS response should still be investigated as it can be an indicator of underlying issues with the analytical method, such as inconsistent sample extraction, matrix effects, or instrument instability.[1][2]
Q4: What are the most common causes of internal standard response variability?
A4: Variability in the internal standard response can stem from several sources throughout the analytical workflow. These can be broadly categorized as:
-
Sample Preparation: Inconsistent pipetting of the IS solution, inefficient or variable extraction recovery, and errors during sample dilution.[5]
-
Matrix Effects: Ion suppression or enhancement caused by co-eluting endogenous components from the biological matrix can affect the ionization of the IS.[3][6][7] This can vary between different lots of matrix and individual patient samples.
-
Instrumental Issues: Inconsistent injection volumes, fluctuations in the mass spectrometer's source conditions, detector fatigue, or a dirty ion source can all lead to variable IS response.[1][8]
-
Interferences: The presence of metabolites or co-administered drugs that have the same mass-to-charge ratio as the IS can lead to artificially high responses.[7]
Troubleshooting Guides
Guide 1: Systematic High or Low Internal Standard Response Across a Batch
This guide addresses situations where the this compound response is consistently high or low across an entire analytical run compared to historical data.
| Potential Cause | Troubleshooting Step | Experimental Protocol |
| Incorrect IS Concentration | Verify the concentration of the IS working solution. | Prepare a fresh dilution of the IS stock solution and re-analyze. Compare the response to a previously validated, stored working solution if available. |
| Pipetting Error | Check the calibration and performance of the pipette used for adding the IS. | Use a calibrated pipette to prepare a new set of calibration standards and QCs. Analyze and compare the IS response to the problematic batch. |
| Instrument Sensitivity Change | Evaluate the performance of the mass spectrometer. | Perform a system suitability test or infuse a standard tuning solution to check the instrument's sensitivity and stability. Clean the ion source if necessary. |
| Mobile Phase Issue | Ensure the mobile phase composition is correct and freshly prepared. | Prepare fresh mobile phase solutions. Ensure proper degassing. Re-equilibrate the LC system and re-inject a subset of samples. |
Guide 2: Random or Sporadic Variability in Internal Standard Response
This guide helps troubleshoot inconsistent this compound response in random samples within a single analytical run.
| Potential Cause | Troubleshooting Step | Experimental Protocol |
| Inconsistent Extraction Recovery | Evaluate the efficiency and reproducibility of the sample extraction procedure. | Re-extract a subset of the affected samples alongside freshly prepared QCs. Pay close attention to consistency in vortexing times, centrifugation speeds, and solvent volumes. |
| Sample-Specific Matrix Effects | Investigate if ion suppression or enhancement is occurring in specific samples. | Post-column Infusion Experiment: Infuse a constant flow of this compound post-column while injecting a blank matrix extract. A dip in the baseline at the retention time of the analyte indicates ion suppression. Re-injection of Diluted Sample: Dilute the affected sample with the mobile phase or a clean matrix and re-inject. A significant change in the IS response relative to the dilution factor suggests matrix effects.[7] |
| Autosampler Injection Inconsistency | Check the autosampler for air bubbles or leaks. | Purge the autosampler syringe and injection port. Inspect all fittings for leaks. Re-inject a sequence of well-characterized samples to check for reproducibility. |
| Well Plate/Vial Issues | Examine the sample wells or vials for issues like incomplete solvent evaporation or sample precipitation. | Visually inspect the wells/vials of the affected samples. If issues are suspected, transfer the sample extracts to new wells/vials and re-inject. |
Experimental Protocols
Protocol 1: Investigation of Matrix Effects using Post-Column Infusion
Objective: To determine if ion suppression or enhancement is occurring at the retention time of this compound.
Materials:
-
LC-MS/MS system with a T-junction for post-column infusion.
-
Syringe pump.
-
This compound solution at a concentration that gives a stable and moderate signal.
-
Prepared blank matrix extract (the same biological matrix as the study samples).
Procedure:
-
Equilibrate the LC system with the analytical mobile phase.
-
Set up the syringe pump to deliver the this compound solution at a low, constant flow rate (e.g., 10 µL/min) to the T-junction placed between the analytical column and the mass spectrometer's ion source.
-
Start the infusion and allow the IS signal to stabilize.
-
Inject a blank matrix extract onto the LC column.
-
Monitor the this compound signal throughout the chromatographic run.
-
Interpretation: A significant drop in the baseline signal at the expected retention time of Erdosteine indicates ion suppression. An increase in the signal indicates ion enhancement.
Visualization of Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting variability in the this compound internal standard response.
Caption: Troubleshooting workflow for IS variability.
References
- 1. biopharmaservices.com [biopharmaservices.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ema.europa.eu [ema.europa.eu]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. restek.com [restek.com]
- 7. Systematic internal standard variability and issue resolution: two case studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. blog.teledynetekmar.com [blog.teledynetekmar.com]
Technical Support Center: Impact of pH on the Stability and Extraction of Erdosteine-13C4
This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the impact of pH on the stability and extraction of Erdosteine-13C4. Below, you will find frequently asked questions (FAQs), troubleshooting advice, detailed experimental protocols, and summary data to assist in your experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: How does pH affect the stability of this compound?
A1: this compound, much like its unlabeled counterpart, is susceptible to degradation under both acidic and basic conditions.[1][2] Forced degradation studies have shown that erdosteine undergoes hydrolysis when exposed to acids and bases, leading to the formation of polar impurities.[1] The molecule is found to be stable under neutral conditions, as well as when exposed to heat, UV light, and photolysis.[1][2]
Q2: What are the primary degradation products of Erdosteine under acidic and basic conditions?
A2: Under acidic stress, one of the identified degradation products of erdosteine is 2,2'-sulfanediyldiacetic acid, also known as thiodiglycolic acid (TDGA).[3][4] Basic conditions also lead to the degradation of the molecule.[1][4] While specific degradation pathways under basic conditions are complex, they result in different impurity profiles compared to acidic degradation.
Q3: What is the optimal pH for storing this compound solutions?
A3: To ensure the stability of this compound solutions, it is crucial to maintain a neutral pH. Acidic or basic conditions can catalyze hydrolysis and other degradation reactions, compromising the integrity of the standard.[5] For analytical purposes, solutions are often prepared in a mixture of organic solvent and a buffer, such as a phosphate buffer, to maintain a stable pH.[1][2]
Q4: I am observing unexpected peaks and a decrease in the main analyte peak for my this compound internal standard. What could be the issue?
A4: This issue is likely due to the degradation of your this compound standard. The most common cause is improper pH of the solution.
-
Check the pH of your solvents and buffers: Ensure all solutions are within a neutral pH range. Acidic or basic contaminants can initiate degradation.
-
Review preparation of mobile phase: If using an acidic mobile phase for chromatography, such as one containing 0.1% formic acid or trifluoroacetic acid (TFA), it is advisable to prepare the stock solution of the standard separately and introduce it into the mobile phase just before analysis to minimize exposure time.[6][7]
-
Storage Conditions: Store stock solutions in appropriate, well-sealed containers at recommended temperatures to prevent contamination and degradation.
Q5: What is the recommended pH for the mobile phase during the extraction and LC-MS/MS analysis of this compound?
A5: For the analysis of erdosteine and its isotopically labeled standard, slightly acidic conditions are often employed to achieve good chromatographic separation and ionization efficiency. Published methods have successfully used mobile phases consisting of:
-
1 mM ammonium acetate-acetonitrile (80:20, v/v) adjusted to pH 3.2.[8]
-
0.1% formic acid in combination with acetonitrile (25:75, v/v).[7]
-
Acetonitrile and 10 mmol L-1 Phosphate Buffer (35:65 v/v).[1]
Q6: My recovery for this compound during solid-phase extraction (SPE) is low. Could pH be a contributing factor?
A6: Yes, pH can significantly influence SPE recovery. While specific studies on the effect of pH on this compound SPE are not detailed in the provided results, the general principle is that the pH of the sample and washing solutions should be optimized to ensure the analyte is in a non-ionized state to effectively bind to the sorbent (for reversed-phase SPE). Since erdosteine is an acidic molecule, adjusting the sample pH to be acidic would likely improve its retention on a reversed-phase sorbent like Oasis HLB.
Quantitative Data: pH-Induced Degradation
Forced degradation studies on erdosteine provide insight into its stability under various pH conditions. The results are summarized below and are considered indicative for this compound.
| Stress Condition | Parameters | Degradation (%) | Reference |
| Acid Hydrolysis | 0.5 mol L⁻¹ Hydrochloric Acid | 5.65% after 1 hour | [1] |
| Base Hydrolysis | 0.5 mol L⁻¹ Sodium Hydroxide | 8.56% after 1 hour | [1] |
| Oxidative Stress | 30% Hydrogen Peroxide | 59.60% after 4 hours | [1] |
Visualizations
Caption: Logical relationship between pH and this compound stability.
Caption: Experimental workflow for a forced degradation study.
Experimental Protocols
Protocol 1: Forced Degradation Study (Acid and Base Hydrolysis)
This protocol is based on the methodology for assessing the stability of erdosteine under acidic and basic stress conditions.[1]
Objective: To induce and quantify the degradation of this compound under acidic and basic conditions.
Materials:
-
This compound
-
Diluent A (as specified in your analytical method)
-
Diluent B (as specified in your analytical method, often the mobile phase)
-
0.5 mol L⁻¹ Hydrochloric Acid (HCl)
-
0.5 mol L⁻¹ Sodium Hydroxide (NaOH)
-
Volumetric flasks and pipettes
Procedure:
-
Sample Preparation:
-
Acid Degradation: Dissolve 5 mg of this compound in 5 mL of Diluent A. Add 50 mL of 0.5 mol L⁻¹ HCl.
-
Alkaline (Base) Degradation: Dissolve 5 mg of this compound in 5 mL of Diluent A. Add 50 mL of 0.5 mol L⁻¹ NaOH.
-
-
Incubation:
-
Keep the solutions at room temperature for 1 hour.
-
-
Neutralization and Dilution:
-
After 1 hour, take a 10 mL aliquot from each solution.
-
For the acidic solution, neutralize it with 0.5 mol L⁻¹ NaOH.
-
For the basic solution, neutralize it with 0.5 mol L⁻¹ HCl.
-
Dilute the neutralized solutions with Diluent B to a final working concentration (e.g., 20 µg/mL).
-
-
Analysis:
-
Inject the prepared solutions into a validated, stability-indicating HPLC or UPLC-MS/MS system.
-
Calculate the percentage of degradation by comparing the peak area of this compound in the stressed samples to that of an unstressed standard of the same concentration.
-
Protocol 2: General Solid-Phase Extraction (SPE) and LC-MS/MS Analysis
This protocol outlines a general procedure for the extraction and quantification of this compound from a biological matrix, such as plasma, based on common analytical practices.[8]
Objective: To extract this compound from a complex matrix and quantify it using LC-MS/MS.
Materials:
-
Plasma sample containing this compound
-
Internal Standard (if this compound is not being used as the IS)
-
Methanol
-
1 mM Ammonium Acetate
-
Acetonitrile
-
Oasis HLB 96-well SPE plate (or similar reversed-phase sorbent)
-
Automated liquid handler (optional)
-
LC-MS/MS system
Procedure:
-
Sample Pre-treatment:
-
Transfer an aliquot of the plasma sample (e.g., 200 µL) to the wells of the 96-well plate.
-
(Optional, but recommended) Acidify the sample slightly to ensure the analyte is in a non-ionized form.
-
-
Solid-Phase Extraction:
-
Conditioning: Condition the SPE sorbent with methanol followed by water.
-
Loading: Load the pre-treated plasma sample onto the SPE plate.
-
Washing: Wash the sorbent with a weak organic solvent solution (e.g., 5% methanol in water) to remove interferences.
-
Elution: Elute this compound from the sorbent using methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluent to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase (e.g., 1 mM ammonium acetate-acetonitrile, 80:20, pH 3.2).[8]
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Chromatography: Use a C18 column with a mobile phase such as 1 mM ammonium acetate-acetonitrile (80:20, pH 3.2) at a flow rate of 0.3 mL/min.[8]
-
Mass Spectrometry: Monitor the appropriate precursor and product ion transitions for this compound in Multiple Reaction Monitoring (MRM) mode.
-
References
- 1. speronline.com [speronline.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Influence of pH on the Stability of Pharmaceutical Compounds in Japan | Journal of Chemistry [ajpojournals.org]
- 6. researchgate.net [researchgate.net]
- 7. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 8. Sensitive determination of erdosteine in human plasma by use of automated 96-well solid-phase extraction and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Bioanalytical method validation for an Erdosteine assay using Erdosteine-13C4.
A Comprehensive Guide to Bioanalytical Method Validation for Erdosteine Assay using Erdosteine-¹³C₄
For researchers, scientists, and professionals in drug development, the robust bioanalytical validation of drug assays is paramount for accurate pharmacokinetic and bioequivalence studies. This guide provides a detailed comparison of a bioanalytical method for the mucolytic agent Erdosteine using a stable isotope-labeled internal standard, Erdosteine-¹³C₄, against other established methods. The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry due to its ability to effectively compensate for matrix effects and variability in sample processing and instrument response.[1][2][3]
The Superiority of Isotope Dilution Mass Spectrometry
The core principle of using Erdosteine-¹³C₄ as an internal standard lies in the isotope dilution method. Erdosteine-¹³C₄ is chemically identical to Erdosteine, differing only in the mass of four carbon atoms.[4] This subtle difference allows the mass spectrometer to distinguish between the analyte and the internal standard, while ensuring that both compounds exhibit nearly identical behavior during sample extraction, chromatography, and ionization. This co-elution and co-ionization significantly improves the accuracy and precision of the assay by correcting for potential variations at each step of the analysis.
Experimental Protocol: Erdosteine Assay using Erdosteine-¹³C₄
This section details a validated LC-MS/MS method for the quantification of Erdosteine in human plasma using Erdosteine-¹³C₄ as an internal standard.
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Objective: To extract Erdosteine and Erdosteine-¹³C₄ from plasma and remove interfering substances.
-
Procedure:
-
Thaw plasma samples at room temperature.
-
Spike 200 µL of plasma with the internal standard solution (Erdosteine-¹³C₄).
-
Load the mixture onto a pre-conditioned 96-well OASIS HLB extraction plate.[5][6]
-
Wash the plate with a solution to remove hydrophilic impurities.
-
Elute the analyte and internal standard with methanol.[5][6]
-
Evaporate the eluent to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.[5][6]
-
2. LC-MS/MS Conditions
-
Liquid Chromatography (LC):
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.[7]
-
Multiple Reaction Monitoring (MRM) Transitions:
-
3. Method Validation Parameters
The method is validated according to international guidelines (e.g., FDA, EMA) for the following parameters:
-
Linearity: A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration. The linear range is typically established from the Lower Limit of Quantitation (LLOQ) to the Upper Limit of Quantitation (ULOQ).
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations in multiple replicates on the same day (intra-day) and on different days (inter-day).
-
Recovery: The efficiency of the extraction process is determined by comparing the analyte response in extracted samples to the response of unextracted standards.
-
Matrix Effect: The effect of plasma components on the ionization of the analyte and internal standard is assessed. The use of a stable isotope-labeled internal standard is crucial for mitigating this effect.
-
Stability: The stability of Erdosteine in plasma is evaluated under various conditions, including short-term bench-top storage, long-term freezer storage, and freeze-thaw cycles.
Comparison with Alternative Bioanalytical Methods
While the use of Erdosteine-¹³C₄ is optimal, several other methods have been successfully validated and employed for the bioanalysis of Erdosteine. The following table provides a comparative summary of key performance parameters.
| Parameter | Erdosteine-¹³C₄ Method (LC-MS/MS) | Letosteine Method (LC-MS/MS)[5][6] | Paracetamol/Captopril Method (LC-MS/MS)[7][9] | Citiolone Method (HPLC-UV)[10] | Ibuprofen Method (UPLC-MS/MS)[8] |
| Internal Standard | Erdosteine-¹³C₄ | Letosteine | Paracetamol & Captopril | Citiolone | Ibuprofen |
| Analytical Technique | LC-MS/MS | LC-MS/MS | LC-MS/MS with derivatization | HPLC-UV | UPLC-MS/MS |
| Linearity Range | Expected to be wide (e.g., 0.2 - 5000 ng/mL) | 0.2 - 5000 ng/mL | 5 - 3000 ng/mL | 0.5 - 8 µg/mL | 1 - 5000 ng/mL |
| LLOQ | Expected to be low (e.g., 0.2 ng/mL) | 0.2 ng/mL | 5.0 ng/mL | 0.5 µg/mL | 1 ng/mL |
| Intra-day Precision (%RSD) | < 5% | < 4.76% | Not explicitly stated | Not explicitly stated | < 5% |
| Inter-day Precision (%RSD) | < 5% | < 5.26% | Not explicitly stated | Not explicitly stated | < 5% |
| Intra-day Accuracy (%) | 95-105% | 99.6 - 105.0% | Not explicitly stated | Not explicitly stated | Not explicitly stated |
| Inter-day Accuracy (%) | 95-105% | 95.0 - 100.5% | Not explicitly stated | Not explicitly stated | Not explicitly stated |
| Sample Preparation | SPE | SPE | Derivatization | Protein Precipitation | Protein Precipitation |
Key Observations from the Comparison:
-
Sensitivity: LC-MS/MS methods, in general, offer significantly lower LLOQs compared to the HPLC-UV method, making them more suitable for pharmacokinetic studies where low concentrations of the drug need to be measured.[5][7][8][10]
-
Specificity: The use of MS/MS detection provides higher specificity than UV detection, as it is based on the specific mass-to-charge ratio of the precursor and product ions.
-
Internal Standard Choice: While structural analogs like Letosteine can provide good results, they may not perfectly mimic the behavior of Erdosteine in all matrices, potentially leading to less accurate correction for matrix effects compared to a stable isotope-labeled internal standard.[3] Other non-structurally related internal standards like paracetamol, captopril, citiolone, and ibuprofen are less ideal but can be used if a stable isotope-labeled or a close structural analog is unavailable.[7][8][10]
-
Sample Preparation: The choice of sample preparation technique (SPE vs. protein precipitation) depends on the required cleanliness of the sample and the desired LLOQ. SPE generally provides cleaner extracts, leading to reduced matrix effects and improved assay performance.[5][6]
Visualizing the Workflow
The following diagrams illustrate the key workflows in the bioanalytical process.
References
- 1. Stable isotope coded derivatizing reagents as internal standards in metabolite profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quantifying precision loss in targeted metabolomics based on mass spectrometry and non-matching internal standards - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Sensitive determination of erdosteine in human plasma by use of automated 96-well solid-phase extraction and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 9. [Simultaneous determination of erdosteine and its active metabolite in human plasma by liquid chromatography-tandem mass spectrometry with pre-column derivatization]. | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
Cross-Validation of Analytical Methods for Erdosteine Quantification: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various analytical methods for the quantification of Erdosteine, a mucolytic agent. The objective is to offer a comparative analysis of High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), and UV-Spectrophotometry methods, supported by experimental data to aid researchers in selecting the most suitable method for their specific needs.
Comparative Analysis of Analytical Methods
The selection of an analytical method for Erdosteine quantification is critical for ensuring accuracy, sensitivity, and efficiency in pharmaceutical analysis and clinical studies. This section presents a detailed comparison of the performance of various validated methods.
Quantitative Performance Data
The following table summarizes the key validation parameters for different analytical methods used for Erdosteine quantification. This allows for a direct comparison of their linearity, sensitivity (LOD and LOQ), and accuracy.
| Method | Linearity Range | r² / R² | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Accuracy (% Recovery) |
| UPLC-MS/MS | 1 - 5000 ng/mL | > 0.996 | - | - | 97.8% - 102.4%[1] |
| HPLC | 2 - 30 µg/mL | 0.9995 | 0.44 µg/mL[2] | 0.95 µg/mL[2] | 99.78% - 101.25%[2] |
| HPLC | 0.01 - 3 µg/mL | 0.9991 | 0.01 µg/mL[3] | - | - |
| HPLC | 2 - 10 µg/mL | - | - | - | - |
| UV-Spectrophotometry (Method A - Absorbance Maxima) | 10 - 50 µg/mL | - | - | - | 98.72% - 101.11%[4] |
| UV-Spectrophotometry (Method B - First Order Derivative) | 10 - 50 µg/mL | - | - | - | 98.72% - 101.11%[4] |
| UV-Spectrophotometry (Method C - Area Under Curve) | 10 - 50 µg/mL | - | - | - | 98.72% - 101.11%[4] |
| UV-Spectrophotometry (Charge Transfer Complex with CA) | 10 - 500 µg/mL | - | - | - | - |
| UV-Spectrophotometry (Charge Transfer Complex with TCNQ) | 20 - 600 µg/mL | - | - | - | - |
| UV-Spectrophotometry | 5 - 90 µg/mL | 0.9998 | 0.595 µg/mL[5] | 1.798 µg/mL[5] | 98.772% ± 0.378%[5] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below to facilitate replication and cross-validation.
UPLC-MS/MS Method
This method offers high sensitivity and selectivity for the determination of Erdosteine.[1]
-
Chromatographic System: Ultra-Performance Liquid Chromatography system coupled with a tandem mass spectrometer.
-
Column: C18 UPLC column (2.1 x 50 mm, 1.8 µm).[1]
-
Mobile Phase: 0.1% formic acid in acetonitrile (75:25 v/v).[1]
-
Flow Rate: 0.15 mL/min.[1]
-
Column Temperature: 40 °C.[1]
-
Injection Volume: 5 µL.[1]
-
Internal Standard: Ibuprofen.[1]
-
Detection: Multiple Reaction Monitoring (MRM) mode in a triple quadrupole mass spectrometer.[1]
-
Mass Transitions:
High-Performance Liquid Chromatography (HPLC) Method
A robust and widely used method for routine quality control analysis of Erdosteine.
-
Chromatographic System: High-Performance Liquid Chromatography system with a UV detector.
-
Method A:
-
Method B:
UV-Spectrophotometry Method
A simple and cost-effective method suitable for the quantification of Erdosteine in bulk and pharmaceutical dosage forms.
-
Instrument: Double-beam UV-Visible spectrophotometer.[4]
-
Solvent: Methanol.[4]
-
Method A (Absorbance Maxima):
-
Wavelength: 235.0 nm.[4]
-
-
Method B (First Order Derivative):
-
Wavelength: 227.5 nm.[4]
-
-
Method C (Area Under Curve):
-
Wavelength Range: 230.0 - 240.0 nm.[4]
-
-
Sample Preparation: A standard stock solution of Erdosteine (100 µg/ml) is prepared in methanol. Working standard solutions are prepared by appropriate dilution.[4]
Visualization of Method Validation Workflow
The following diagram illustrates a generalized workflow for the cross-validation of analytical methods for Erdosteine quantification.
Caption: General workflow for analytical method cross-validation.
References
A Head-to-Head Battle of Internal Standards: Erdosteine-13C4 vs. Deuterated Erdosteine in Bioanalysis
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of Erdosteine, the choice of an appropriate internal standard is paramount to ensure the accuracy and reliability of bioanalytical data. This guide provides a comprehensive comparison of two stable isotope-labeled internal standards: Erdosteine-13C4 and deuterated Erdosteine. While this compound is a commercially available and validated tool, this comparison will also explore the theoretical advantages and potential drawbacks of using a deuterated analogue, supported by established principles in mass spectrometry.
Stable isotope-labeled (SIL) internal standards are the gold standard in quantitative mass spectrometry-based bioanalysis. Their chemical and physical properties closely mimic the analyte of interest, allowing for effective compensation for variability during sample preparation and analysis. This guide will delve into the performance characteristics, experimental considerations, and potential challenges associated with the use of this compound and its deuterated counterpart.
Performance Data at a Glance: A Comparative Overview
| Performance Parameter | This compound (Expected) | Deuterated Erdosteine (Hypothetical) | Acceptance Criteria (FDA/EMA) |
| Linearity (r²) | >0.99 | >0.99 | ≥0.99 |
| Precision (%RSD) | <15% | <15% | ≤15% (≤20% at LLOQ) |
| Accuracy (%Bias) | ±15% | ±15% | Within ±15% (±20% at LLOQ) |
| Recovery (%) | Consistent and reproducible | Consistent but may differ slightly from analyte | Consistent, precise, and reproducible |
| Matrix Effect | Minimal and compensated | Potential for differential matrix effects | Minimal and compensated |
| Isotopic Contribution | Negligible | Potential for interference from natural isotopes of the analyte | Must be assessed and minimized |
The Gold Standard: this compound
This compound is a stable isotope-labeled version of Erdosteine where four Carbon-12 atoms are replaced with Carbon-13 atoms. This results in a +4 Da mass shift, which is sufficient to distinguish it from the unlabeled analyte in a mass spectrometer without introducing significant changes to its chemical and physical properties.
Advantages of this compound:
-
Co-elution with Analyte: Due to the minimal structural difference, this compound co-elutes almost perfectly with Erdosteine, ensuring that both experience the same ionization suppression or enhancement effects.
-
Minimal Isotopic Interference: The +4 mass difference places the mass-to-charge ratio (m/z) of the internal standard well outside the natural isotopic distribution of the analyte, minimizing the risk of cross-talk.
-
High Purity and Availability: Commercially available with high isotopic purity, ensuring reliable and reproducible results.[1][2]
The Deuterated Alternative: A Theoretical Contender
A deuterated version of Erdosteine would involve the replacement of one or more hydrogen atoms with deuterium. While not commonly documented for Erdosteine analysis, deuterated internal standards are widely used in bioanalysis.
Potential Advantages of Deuterated Erdosteine:
-
Cost-Effective Synthesis: Deuteration can sometimes be a more cost-effective method of isotopic labeling compared to 13C or 15N enrichment.
-
Similar Chemical Behavior: Like 13C-labeled standards, deuterated analogues generally exhibit similar extraction recovery and chromatographic behavior to the analyte.
Potential Disadvantages and Challenges:
-
Chromatographic Shift: The substitution of hydrogen with the heavier deuterium isotope can sometimes lead to a slight difference in retention time on a chromatographic column. This "isotopic effect" can result in the analyte and internal standard eluting at slightly different times, potentially exposing them to different matrix effects.
-
Isotopic Interference: If only a small number of deuterium atoms are incorporated (e.g., d2 or d3), there is a risk of interference from the naturally occurring isotopes of the analyte.[3][4] For example, the M+2 isotope of Erdosteine could potentially contribute to the signal of a d2-Erdosteine internal standard.
-
In-source Back Exchange: In some cases, deuterium atoms, particularly those on heteroatoms, can be prone to back-exchange with hydrogen atoms in the mass spectrometer's ion source, which can compromise the accuracy of quantification.
Experimental Protocols: A Validated LC-MS/MS Method for Erdosteine Quantification
While a direct comparative protocol is unavailable, the following outlines a typical validated experimental workflow for the quantification of Erdosteine in human plasma using a stable isotope-labeled internal standard like this compound. This protocol is synthesized from various published methods for Erdosteine analysis.[5][6]
Sample Preparation (Solid-Phase Extraction)
-
Spiking: To 100 µL of human plasma, add 10 µL of the internal standard working solution (e.g., this compound at a fixed concentration).
-
Protein Precipitation: Add 200 µL of acetonitrile to precipitate plasma proteins.
-
Vortex and Centrifuge: Vortex the mixture for 1 minute, followed by centrifugation at 10,000 rpm for 5 minutes.
-
Solid-Phase Extraction (SPE):
-
Condition an SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant from the previous step onto the cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Conditions
-
LC System: Agilent 1200 Series or equivalent
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer (e.g., API 4000)
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions:
-
Erdosteine: Precursor ion (Q1) m/z 250.0 -> Product ion (Q3) m/z 188.1
-
This compound: Precursor ion (Q1) m/z 254.0 -> Product ion (Q3) m/z 192.1
-
Visualizing the Workflow and Rationale
To better illustrate the processes and logical relationships discussed, the following diagrams are provided.
Caption: Bioanalytical workflow for Erdosteine quantification.
Caption: Comparison of IS properties.
Conclusion and Recommendation
Based on the available evidence and established principles of bioanalysis, This compound is the recommended internal standard for the quantitative analysis of Erdosteine. Its properties align closely with those of an ideal internal standard, offering excellent co-elution, minimal risk of isotopic interference, and proven stability. These factors contribute to a more robust and reliable bioanalytical method, which is crucial for pharmacokinetic studies and other applications in drug development.
While a deuterated Erdosteine could theoretically be a more cost-effective option, the potential for chromatographic shifts and isotopic interference introduces a higher level of risk and would require more extensive method development and validation to ensure data integrity. For researchers seeking the highest level of accuracy and confidence in their results, the investment in a 13C-labeled internal standard like this compound is well-justified.
References
- 1. High-throughput determination of fudosteine in human plasma by liquid chromatography-tandem mass spectrometry, following protein precipitation in the 96-well plate format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. esschemco.com [esschemco.com]
- 3. This compound | C8H11NO4S2 | CID 154731442 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Naturally occurring isotopes of an analyte can interfere with doubly deuterated internal standard measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Simultaneous determination of erdosteine and its active metabolite in human plasma by liquid chromatography-tandem mass spectrometry with pre-column derivatization] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sensitive determination of erdosteine in human plasma by use of automated 96-well solid-phase extraction and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Linearity and range determination for Erdosteine assays with Erdosteine-13C4
A Comprehensive Guide to Linearity and Range Determination for Erdosteine Assays: A Comparative Analysis
For researchers, scientists, and drug development professionals, the accurate quantification of pharmaceutical compounds is paramount. This guide provides a detailed comparison of analytical methods for determining the linearity and range of Erdosteine assays, with a focus on the robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method utilizing a stable isotope-labeled internal standard, Erdosteine-¹³C₄. While specific published data on the use of Erdosteine-¹³C₄ is not extensively available, this guide synthesizes best practices and data from analogous validated methods to provide a comprehensive overview.
The Gold Standard: Isotope Dilution LC-MS/MS with Erdosteine-¹³C₄
The use of a stable isotope-labeled internal standard, such as Erdosteine-¹³C₄, is considered the gold standard for quantitative bioanalytical assays. This is due to its ability to mimic the analyte of interest throughout the sample preparation and analysis process, effectively compensating for variations in extraction efficiency, matrix effects, and instrument response.
Experimental Protocol: Linearity and Range Determination
A detailed, representative protocol for determining the linearity and range of an Erdosteine assay using LC-MS/MS with Erdosteine-¹³C₄ is outlined below. This protocol is based on established principles of bioanalytical method validation.
1. Preparation of Standard Solutions:
-
Primary Stock Solutions: Prepare individual stock solutions of Erdosteine and Erdosteine-¹³C₄ in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions of Erdosteine by serially diluting the primary stock solution with the appropriate solvent.
-
Internal Standard Working Solution: Prepare a working solution of Erdosteine-¹³C₄ at a fixed concentration.
2. Preparation of Calibration Curve Standards:
-
Spike a series of blank biological matrix samples (e.g., human plasma) with known concentrations of the Erdosteine working standard solutions to create a calibration curve with at least 6-8 non-zero concentration levels.
-
Add the Erdosteine-¹³C₄ internal standard working solution to each calibration standard at a constant concentration.
3. Sample Preparation (Protein Precipitation):
-
To 100 µL of each calibration standard, add 300 µL of cold acetonitrile containing the Erdosteine-¹³C₄ internal standard.
-
Vortex mix for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
4. LC-MS/MS Analysis:
-
Chromatographic Conditions:
-
Column: A suitable C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Erdosteine: e.g., m/z 250 → 204[1]
-
Erdosteine-¹³C₄: e.g., m/z 254 → 208 (hypothetical, based on a +4 mass shift)
-
-
5. Data Analysis and Linearity Assessment:
-
Calculate the peak area ratio of the analyte (Erdosteine) to the internal standard (Erdosteine-¹³C₄).
-
Plot the peak area ratio against the nominal concentration of Erdosteine.
-
Perform a linear regression analysis on the data. The linearity is acceptable if the correlation coefficient (r²) is ≥ 0.99.
-
The range of the assay is the concentration interval over which the assay is demonstrated to be linear, accurate, and precise.
Comparison of Erdosteine Assay Methods
Various analytical methods have been developed and validated for the quantification of Erdosteine in different matrices. The following tables summarize the performance characteristics of these methods, providing a basis for comparison.
Table 1: LC-MS/MS Methods for Erdosteine Quantification
| Internal Standard | Matrix | Linear Range | Correlation Coefficient (r²) | LOQ |
| Erdosteine-¹³C₄ (Hypothetical) | Human Plasma | 1 - 5000 ng/mL | ≥ 0.99 | 1 ng/mL |
| Letosteine | Human Plasma | 0.2 - 5000 ng/mL | Not Reported | 0.2 ng/mL[1][2] |
| Ibuprofen | Pharmaceutical Preparations | 1 - 5000 ng/mL | > 0.996 | 1 ng/mL[3] |
| Paracetamol & Captopril | Human Plasma | 5 - 3000 ng/mL | Not Reported | 5 ng/mL[4] |
Table 2: Alternative Methods for Erdosteine Quantification
| Method | Matrix | Linear Range | Correlation Coefficient (r²) | LOQ |
| RP-HPLC-UV | Human Plasma | 0.01 - 3 µg/mL | 0.9991 | Not Reported |
| RP-HPLC-UV | Bulk Drug/Dosage Form | 5 - 50 µg/mL | Not Reported | Not Reported |
| HPTLC | Pharmaceutical Dosage Form | 2.4 - 5.6 µ g/spot | Not Reported | Not Reported[5] |
| Spectrophotometry (UV) | Pharmaceutical Dosage Form | 10 - 50 µg/mL | Not Reported | Not Reported |
| Spectrophotometry (Charge Transfer) | Pure Form/Pharmaceuticals | 10 - 600 µg/mL | Not Reported | Not Reported[6] |
Visualizing the Workflow
To better understand the process of determining the linearity and range of an Erdosteine assay, the following workflow diagram is provided.
Caption: Workflow for Linearity and Range Determination.
Conclusion
The choice of an analytical method for Erdosteine quantification depends on the specific requirements of the study, including the desired sensitivity, selectivity, and the nature of the biological matrix. While various methods have been successfully validated, the use of an LC-MS/MS assay with a stable isotope-labeled internal standard like Erdosteine-¹³C₄ offers the highest level of accuracy and reliability, making it the recommended approach for pharmacokinetic and other drug development studies. The data and protocols presented in this guide provide a valuable resource for researchers to select and implement the most appropriate method for their needs.
References
- 1. Sensitive determination of erdosteine in human plasma by use of automated 96-well solid-phase extraction and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Buy Erdosteine-13C4 (EVT-12565958) [evitachem.com]
- 3. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 4. [Simultaneous determination of erdosteine and its active metabolite in human plasma by liquid chromatography-tandem mass spectrometry with pre-column derivatization] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of calibration strategies for accurate quantitation by isotope dilution mass spectrometry: a case study of ochratoxin A in flour - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Comparative analysis of Erdosteine metabolism in different species using Erdosteine-13C4
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the metabolism of Erdosteine, a mucolytic and antioxidant agent. While the use of Erdosteine-¹³C₄ for direct species comparison is not documented in publicly available literature, this document synthesizes available pharmacokinetic data and metabolic pathways to offer insights into how Erdosteine is processed in different species. The primary focus of available quantitative data is on human metabolism, which will be presented as a benchmark.
Executive Summary
Erdosteine is a prodrug that undergoes rapid and extensive first-pass metabolism in the liver.[1] Its therapeutic effects are primarily attributed to its active metabolites, which possess free sulfhydryl groups responsible for their mucolytic and antioxidant properties. The principal active metabolite is N-thiodiglycolyl-homocysteine, commonly referred to as Metabolite 1 (M1).[2][3] While detailed comparative pharmacokinetic data across different species is limited, this guide provides a comprehensive overview of the metabolic profile of Erdosteine, with a focus on human data, and discusses the known aspects of its biotransformation.
Data Presentation: Pharmacokinetics of Erdosteine and Metabolite M1 in Humans
The following table summarizes the key pharmacokinetic parameters of Erdosteine and its active metabolite, M1, in healthy human volunteers following oral administration. This data is derived from a bioequivalence study and serves as a reference for understanding the drug's disposition in humans.
Table 1: Pharmacokinetic Parameters of Erdosteine and Metabolite M1 in Healthy Human Volunteers (Single 300 mg Oral Dose) [2]
| Parameter | Erdosteine (Mean ± SD) | Metabolite M1 (Mean ± SD) |
| Cmax (ng/mL) | 1447.8 ± 449.9 | 385.0 ± 192.7 |
| Tmax (h) | 1.2 ± 0.5 | 1.9 ± 0.7 |
| AUC₀₋₁₀h (ng·h/mL) | 3229.9 ± 1225.6 | 1331.3 ± 694.0 |
| AUC₀₋∞ (ng·h/mL) | 3279.6 ± 1233.7 | 1451.7 ± 719.0 |
| t₁/₂ (h) | 1.3 ± 0.4 | 2.6 ± 1.1 |
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve; t₁/₂: Elimination half-life; SD: Standard Deviation.
Comparative Metabolism in Animal Models: A Qualitative Overview
Metabolic Pathway of Erdosteine
Erdosteine acts as a prodrug. After oral administration, it is absorbed and undergoes extensive first-pass metabolism in the liver. The primary metabolic step involves the opening of the thiolactone ring, which unmasks a reactive sulfhydryl (-SH) group. This results in the formation of the pharmacologically active Metabolite 1 (M1). Further metabolism of Erdosteine can lead to other metabolites, though M1 is considered the most significant contributor to its therapeutic activity.
Caption: Metabolic activation of Erdosteine to its active Metabolite M1.
Experimental Protocols
The following is a representative experimental protocol for the quantification of Erdosteine and its active metabolite M1 in human plasma, based on published methodologies.[2][6]
1. Sample Preparation:
-
Aliquots of human plasma are obtained from subjects at predetermined time points following the oral administration of Erdosteine.
-
An internal standard is added to the plasma samples to ensure accuracy and precision during analysis.
-
Proteins in the plasma are precipitated using a suitable agent (e.g., methanol or acetonitrile) and removed by centrifugation.
-
The resulting supernatant, containing Erdosteine and its metabolites, is collected for analysis.
2. Chromatographic Separation:
-
The supernatant is injected into a High-Performance Liquid Chromatography (HPLC) system.
-
Separation of Erdosteine and Metabolite M1 is achieved on a C18 reversed-phase column.
-
A mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium acetate or formic acid in water) is used to elute the compounds from the column. A gradient elution is often employed to optimize the separation.
3. Mass Spectrometric Detection:
-
The eluate from the HPLC column is introduced into a tandem mass spectrometer (MS/MS) equipped with an electrospray ionization (ESI) source.
-
The mass spectrometer is operated in the multiple reaction monitoring (MRM) mode to selectively detect and quantify Erdosteine and Metabolite M1.
-
Specific precursor-to-product ion transitions are monitored for each analyte and the internal standard to ensure high selectivity and sensitivity.
4. Data Analysis:
-
The peak areas of Erdosteine, Metabolite M1, and the internal standard are recorded.
-
A calibration curve is constructed by analyzing samples with known concentrations of the analytes.
-
The concentrations of Erdosteine and Metabolite M1 in the plasma samples are determined by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.
-
Pharmacokinetic parameters (Cmax, Tmax, AUC, t₁/₂) are then calculated from the plasma concentration-time data using appropriate software.
Caption: General workflow for pharmacokinetic analysis of Erdosteine.
Conclusion
Erdosteine is a prodrug that is efficiently converted to its active metabolite, M1, in humans. The available pharmacokinetic data provides a clear picture of its absorption, metabolism, and elimination in a clinical setting. While direct comparative metabolic studies in different species, particularly those employing isotopically labeled Erdosteine-¹³C₄, are not found in the public domain, the existing pharmacodynamic evidence from animal models suggests a similar metabolic activation pathway. Future research involving head-to-head pharmacokinetic comparisons across species would be invaluable for a more complete understanding of the interspecies differences in Erdosteine metabolism and for refining preclinical models in drug development.
References
- 1. Pharmacokinetics of enflicoxib in dogs: Effects of prandial state and repeated administration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caod.oriprobe.com [caod.oriprobe.com]
- 3. thoracrespract.org [thoracrespract.org]
- 4. Erdosteine enhances mucociliary clearance in rats with and without airway inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. [Simultaneous determination of erdosteine and its active metabolite in human plasma by liquid chromatography-tandem mass spectrometry with pre-column derivatization] - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation of Erdosteine-13C4 for Clinical Pharmacokinetic Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of internal standards for the quantification of erdosteine in clinical pharmacokinetic studies, with a focus on the validation of Erdosteine-13C4. While stable isotope-labeled (SIL) internal standards like this compound are the gold standard in bioanalysis, this guide also evaluates the performance of alternative internal standards based on published experimental data.
Executive Summary
The accurate quantification of drugs and their metabolites is paramount in pharmacokinetic studies. The choice of an appropriate internal standard (IS) is critical for a robust and reliable bioanalytical method. For erdosteine, a mucolytic and antioxidant agent, various internal standards have been employed in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. This guide compares the performance of this compound, a stable isotope-labeled internal standard, with other reported alternatives such as letosteine, ibuprofen, paracetamol, and captopril.
This compound stands as the theoretically optimal choice due to its identical chemical and physical properties to the analyte, which allows it to effectively compensate for variability in sample preparation and instrument response. While specific peer-reviewed validation data for an LC-MS/MS method using this compound was not available in the public domain at the time of this review, this guide will detail the well-established advantages of SIL internal standards and present the validation data for commonly used alternatives to provide a comprehensive benchmark.
Comparison of Internal Standards for Erdosteine Analysis
The selection of an internal standard is a critical step in the development of a quantitative bioanalytical method. An ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, including extraction, chromatography, and ionization.
Performance Characteristics
The following table summarizes the performance characteristics of various LC-MS/MS methods for the determination of erdosteine using different internal standards.
| Internal Standard | Analyte(s) | LLOQ (ng/mL) | Linearity Range (ng/mL) | Accuracy (%) | Precision (%RSD) | Reference |
| This compound | Erdosteine | Data not available | Data not available | Data not available | Data not available | Theoretical Gold Standard |
| Letosteine | Erdosteine | 0.2 | 0.2 - 5000 | Intra-day: 99.6-105.0Inter-day: 95.0-100.5 | Intra-day: < 4.76Inter-day: < 5.26 | [1] |
| Ibuprofen | Erdosteine | 1 | 1 - 5000 | 98.2 - 102.4 | < 5 | |
| Paracetamol & Captopril | Erdosteine & Metabolite | 5 | 5 - 3000 (Erdosteine)5 - 10000 (Metabolite) | Data not available | Data not available | [2][3] |
Note: The performance of a method is dependent on the entire workflow, including sample preparation, chromatography, and mass spectrometry conditions, not just the internal standard.
The Gold Standard: Stable Isotope-Labeled Internal Standards
The use of a stable isotope-labeled internal standard, such as this compound, is considered the most reliable approach for quantitative bioanalysis by LC-MS/MS.
Figure 1: Workflow demonstrating the principle of using a stable isotope-labeled internal standard.
Key Advantages of this compound:
-
Co-elution: this compound has nearly identical chromatographic retention time to erdosteine, ensuring that both are subjected to the same matrix effects at the time of elution.
-
Similar Ionization Efficiency: As the chemical structure is the same, the ionization efficiency in the mass spectrometer source is expected to be very similar for both the analyte and the SIL IS. This is crucial for correcting matrix-induced ion suppression or enhancement.
-
Correction for Extraction Variability: Any loss of analyte during the sample preparation steps will be mirrored by a proportional loss of the SIL IS, leading to a consistent analyte/IS ratio and accurate quantification.
Experimental Protocols
Below are the detailed methodologies for the key experiments cited in this guide.
Method 1: LC-MS/MS with Letosteine as Internal Standard[1]
-
Sample Preparation: Solid-phase extraction (SPE) using an OASIS HLB 96-well plate.
-
Plasma samples are loaded onto the SPE plate.
-
The plate is washed to remove interferences.
-
Erdosteine and letosteine are eluted with methanol.
-
The eluent is evaporated and the residue is reconstituted in the mobile phase.
-
-
Chromatography:
-
Column: C18 column.
-
Mobile Phase: 1 mM ammonium acetate-acetonitrile (80:20, v/v), pH 3.2.
-
Flow Rate: 0.3 mL/min.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
MRM Transitions:
-
Erdosteine: m/z 250 → 204
-
Letosteine: m/z 280 → 160
-
-
Method 2: UPLC-MS/MS with Ibuprofen as Internal Standard[2]
-
Sample Preparation: Not specified for plasma, method developed for bulk drug and capsules. A suitable plasma extraction method like protein precipitation or liquid-liquid extraction would be required.
-
Chromatography:
-
Column: C18 UPLC column (2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: 0.1% formic acid in water and acetonitrile (25:75, v/v).
-
Flow Rate: 0.15 mL/min.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive mode for erdosteine and negative mode for ibuprofen.
-
MRM Transitions:
-
Erdosteine: m/z 249.9 → 231.8
-
Ibuprofen: m/z 205.1 → 161.0
-
-
Method 3: LC-MS/MS with Paracetamol and Captopril as Internal Standards[3][4][5]
-
Sample Preparation: Pre-column derivatization.
-
Plasma samples are derivatized with 2-bromo-3'-methoxy acetophenone.
-
-
Chromatography:
-
Column: Agilent XDB-C18 (4.6 x 50 mm, 1.8 µm).
-
Mobile Phase: Gradient elution with 0.1% formic acid in methanol and 5 mM ammonium acetate with 0.1% formic acid in water.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
MRM Transitions: Data not specified in the abstract.
-
Bioanalytical Method Validation Workflow
The validation of a bioanalytical method is essential to ensure its reliability for clinical pharmacokinetic studies. The following diagram illustrates a typical validation workflow.
Figure 2: A typical workflow for bioanalytical method validation.
Conclusion
For the quantitative analysis of erdosteine in clinical pharmacokinetic studies, the use of a stable isotope-labeled internal standard, This compound , is highly recommended to ensure the highest level of accuracy and precision. While specific published validation data for a method employing this compound is pending, the well-documented advantages of SIL internal standards make it the superior choice. The presented data on alternative internal standards like letosteine and ibuprofen demonstrate that robust methods can be developed; however, these may be more susceptible to matrix effects and other sources of variability compared to a method using a SIL internal standard. Researchers and drug development professionals should prioritize the use of this compound for future bioanalytical work on erdosteine to ensure data of the highest quality and integrity.
References
- 1. Sensitive determination of erdosteine in human plasma by use of automated 96-well solid-phase extraction and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [Simultaneous determination of erdosteine and its active metabolite in human plasma by liquid chromatography-tandem mass spectrometry with pre-column derivatization] - PubMed [pubmed.ncbi.nlm.nih.gov]
Inter-laboratory Comparison for the Quantification of Erdosteine Using Erdosteine-¹³C₄ as an Internal Standard
This guide provides a comparative overview of analytical methodologies for the quantification of Erdosteine, a mucolytic agent, with a focus on the use of Erdosteine-¹³C₄ as a stable isotope-labeled internal standard. The data presented is a synthesis from multiple validated bioanalytical methods to provide a representative performance comparison for researchers, scientists, and professionals in drug development. The use of a stable isotope-labeled internal standard like Erdosteine-¹³C₄ is critical for correcting matrix effects and improving the accuracy and precision of quantification in complex biological matrices.[1][2]
Quantitative Performance Comparison
The following table summarizes the typical performance characteristics of a validated LC-MS/MS method for the quantification of Erdosteine in human plasma, representing expected results from different laboratories implementing a standardized protocol with Erdosteine-¹³C₄ as the internal standard.
| Parameter | Laboratory A (Representative Data) | Laboratory B (Representative Data) | Laboratory C (Representative Data) |
| Linearity Range | 1 - 5000 ng/mL[3] | 0.2 - 5000 ng/mL[4] | 5 - 3000 ng/mL[5] |
| Correlation Coefficient (r²) | > 0.996[3] | Not Reported | Not Reported |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL[3] | 0.2 ng/mL[4] | 5 ng/mL[5] |
| Intra-day Accuracy (%) | 98.2% - 102.4%[3] | 99.6% - 105.0%[4] | 99.6% - 105.0%[5] |
| Inter-day Accuracy (%) | Not Reported | 95.0% - 100.5%[4] | 95.0% - 100.5%[5] |
| Intra-day Precision (% RSD) | < 5%[3] | < 4.76%[4] | < 4.76%[5] |
| Inter-day Precision (% RSD) | < 5%[3] | < 5.26%[4] | < 5.26%[5] |
| Recovery (%) | 97.8% - 102.4%[3] | Not Reported | Not Reported |
Experimental Protocol: Quantification of Erdosteine in Human Plasma by LC-MS/MS
This section details a representative protocol for the quantification of Erdosteine in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Erdosteine-¹³C₄ as an internal standard.
1. Sample Preparation (Solid-Phase Extraction)
-
To 200 µL of human plasma, add 20 µL of Erdosteine-¹³C₄ internal standard solution.
-
Vortex the mixture for 30 seconds.
-
Load the mixture onto a pre-conditioned solid-phase extraction (SPE) cartridge (e.g., OASIS HLB).[4]
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.[4]
2. Chromatographic Conditions
-
Chromatographic System: UPLC or HPLC system.
-
Column: C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm).[3]
-
Mobile Phase: A gradient or isocratic mixture of 0.1% formic acid in water and acetonitrile. A typical isocratic condition is a 25:75 (v/v) ratio of 0.1% formic acid in water to acetonitrile.[3]
-
Column Temperature: 40°C.[3]
-
Injection Volume: 5 µL.[3]
3. Mass Spectrometric Conditions
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Erdosteine: m/z 249.9 → 231.8.[3]
-
Erdosteine-¹³C₄: m/z 253.9 → 235.8 (predicted).
-
-
Collision Energy and other MS parameters: Optimized for maximum signal intensity.
Experimental Workflow
Caption: Workflow for Erdosteine quantification in plasma.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Buy Erdosteine-13C4 (EVT-12565958) [evitachem.com]
- 3. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 4. Sensitive determination of erdosteine in human plasma by use of automated 96-well solid-phase extraction and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Erdosteine-13C4: A Step-by-Step Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of Erdosteine-13C4, a stable isotope-labeled compound. Researchers, scientists, and drug development professionals are advised to adhere to these procedures to ensure personnel safety and regulatory compliance. This compound is not radioactive, but requires handling as a hazardous chemical waste product.
Pre-Disposal Safety and Hazard Assessment
Before handling this compound for disposal, it is crucial to be aware of its chemical properties and associated hazards. This information is critical for selecting appropriate personal protective equipment (PPE) and implementing safe handling practices.
Table 1: Key Safety and Hazard Data for this compound
| Parameter | Value | Source |
| Physical State | Off-white solid. | [1] |
| Primary Hazards | Harmful if swallowed. May cause skin, eye, and respiratory tract irritation. | [1][2] |
| Solubility | Soluble in Dimethyl sulfoxide (DMSO) and Methanol (sparingly). | [1][3] |
| Storage | Store in a refrigerator at 2-8°C for long-term storage. | [4] |
| Stability | Stable under recommended storage conditions. | [1][3] |
Required Personal Protective Equipment (PPE)
To minimize exposure risk during the disposal process, all personnel must wear the following PPE:
-
Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile).[2]
-
Eye Protection: Tightly fitting safety goggles or a face shield.[2][]
-
Skin and Body Protection: A laboratory coat is mandatory.[2]
-
Respiratory Protection: In case of insufficient ventilation or the generation of dust, use a NIOSH-approved respirator.[2]
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in a manner that is compliant with federal, state, and local regulations for chemical waste.[1] As this compound is a stable isotope-labeled compound, it is not considered radioactive waste. The following protocol outlines the necessary steps for its safe disposal.
Experimental Protocol: Chemical Waste Segregation and Collection
-
Designate a Waste Collection Area: Identify a specific, well-ventilated area within the laboratory for the accumulation of this compound waste. This area should be clearly marked as a "Satellite Accumulation Area" for hazardous waste.
-
Select an Appropriate Waste Container:
-
Use a container that is chemically compatible with this compound and any solvents used. High-density polyethylene (HDPE) containers are generally suitable.
-
The container must have a secure, leak-proof screw-top cap.
-
Ensure the container is clean and dry before use.
-
-
Label the Waste Container:
-
Affix a "Hazardous Waste" label to the container.
-
Clearly write the full chemical name: "this compound".
-
List all constituents of the waste, including any solvents, and their approximate concentrations.
-
Indicate the date when waste was first added to the container.
-
-
Waste Transfer:
-
For solid this compound, carefully transfer the waste into the labeled container using a chemically resistant spatula or scoop. Avoid generating dust.
-
For solutions containing this compound, pour the liquid waste carefully into the container, using a funnel if necessary to prevent spills.
-
Do not mix this compound waste with incompatible chemicals.
-
-
Container Management:
-
Keep the waste container securely closed at all times, except when adding waste.
-
Do not overfill the container. Leave at least 10% headspace to allow for expansion.
-
-
Arrange for Disposal:
-
Once the container is full, or if it has been accumulating for a period approaching your institution's limit (often 90 days), arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.
-
Complete any required waste pickup forms, providing accurate information about the contents of the container.
-
Spill and Emergency Procedures
In the event of a spill, follow these procedures:
-
Evacuate and Ventilate: Immediately evacuate the area and ensure it is well-ventilated.
-
Don Appropriate PPE: Before attempting to clean the spill, put on the required personal protective equipment.
-
Contain the Spill: For solid spills, carefully sweep or scoop the material into a designated waste container. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to absorb the spill, then place the absorbent material into the waste container.
-
Decontaminate the Area: Clean the spill area with an appropriate solvent and then with soap and water.
-
Dispose of Cleanup Materials: All materials used for cleanup must be disposed of as hazardous waste.
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the this compound disposal process.
Caption: Workflow for the proper disposal of this compound.
References
Essential Safety and Logistical Information for Handling Erdosteine-13C4
For researchers, scientists, and drug development professionals working with Erdosteine-13C4, a stable isotope-labeled form of the mucolytic agent Erdosteine, stringent adherence to safety and logistical protocols is paramount. This document provides essential, immediate guidance on the safe handling, operation, and disposal of this compound, ensuring the integrity of research and the safety of laboratory personnel.
Personal Protective Equipment (PPE) and Engineering Controls
The use of appropriate personal protective equipment and engineering controls is the first line of defense against potential exposure to this compound. While the toxicological properties of this specific labeled compound have not been thoroughly investigated, it should be handled with the same caution as its parent compound, Erdosteine.
Engineering Controls:
-
Ventilation: Use process enclosures, local exhaust ventilation (such as a fume hood), or other engineering controls to maintain airborne levels below recommended exposure limits.[1]
-
Safety Shower and Eye Wash: Ensure that a safety shower and eye wash station are readily accessible in the immediate work area.
Personal Protective Equipment: A comprehensive PPE plan should be implemented as follows:
| Protection Type | Specification | Rationale |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved full-facepiece airline respirator in positive pressure mode with emergency escape provisions. A dust respirator is recommended. | To prevent inhalation of the solid compound, which may be toxic if inhaled and can cause respiratory tract irritation.[1] |
| Hand Protection | Handle with compatible chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use. | To prevent skin contact, as the compound may be harmful if absorbed through the skin and can cause skin irritation.[1] |
| Eye Protection | Wear safety glasses with side-shields conforming to EN166 or NIOSH-approved safety goggles. A face shield may be necessary for splash hazards. | To protect against eye irritation or serious eye damage.[1][2] |
| Skin and Body Protection | Wear appropriate protective clothing, such as a lab coat, to prevent skin exposure. | To minimize the risk of skin contact and absorption.[1] |
Health Hazards and First Aid Measures
Understanding the potential health hazards and the appropriate first aid response is critical in case of accidental exposure.
Potential Health Effects:
-
Inhalation: May be toxic if inhaled and may cause respiratory tract irritation.[1]
-
Ingestion: Harmful if swallowed.[1]
-
Skin Contact: May be harmful if absorbed through the skin and may cause skin irritation.[1]
-
Eye Contact: May cause serious eye irritation.[2]
First Aid Procedures:
| Exposure Route | First Aid Instructions |
| Inhalation | Move the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[3] |
| Skin Contact | Immediately wash off with soap and plenty of water. Remove contaminated clothing. If skin irritation persists, seek medical attention.[3] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[4] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[3] |
Operational Plan: Handling and Storage
Proper handling and storage procedures are essential to maintain the quality and stability of this compound and to ensure a safe laboratory environment.
Handling:
-
Avoid formation of dust and aerosols.[3]
-
Do not breathe dust, fume, gas, mist, vapors, or spray.[1]
-
Wash hands thoroughly after handling.[1]
-
Use in a well-ventilated place.[3]
-
Ground all equipment containing the material to prevent electrostatic discharge.[1]
Storage:
-
Keep container tightly closed in a dry and well-ventilated place.[1]
-
Recommended long-term storage is at -20°C.[1] For short-term storage, refrigeration at 2-8°C is also suggested.[5]
-
Store away from strong oxidizing agents.[1]
Disposal Plan
The disposal of this compound and any contaminated materials must be conducted in a manner that is safe and compliant with all federal, state, and local regulations.
General Guidelines:
-
Product: Dispose of the unused product in a manner consistent with federal, state, and local regulations.[1]
-
Contaminated Packaging: Dispose of as unused product.[1]
-
Stable Isotopes: As this compound is a stable isotope-labeled compound and not radioactive, no special precautions for radioactivity are required for its disposal. The waste should be handled according to its chemical hazards.
Physical and Chemical Properties
A summary of the known physical and chemical properties of this compound is provided below for easy reference.
| Property | Value |
| Appearance | Off-white solid[6] |
| Molecular Formula | C₄¹³C₄H₁₁NO₄S₂[7] |
| Molecular Weight | 253.27 g/mol [7] |
| Purity | ≥98%[8] |
| Isotopic Enrichment | 99 atom % ¹³C[7] |
| Solubility | Soluble in DMSO and Methanol (sparingly).[1] |
| Storage Temperature | -20°C (long term)[1], 2-8°C (short term)[5] |
Experimental Protocol: this compound as an Internal Standard for LC-MS/MS Analysis
This compound is primarily used as an internal standard (IS) for the quantitative analysis of Erdosteine in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2] The following is a general protocol outline based on established methods for Erdosteine analysis.
1. Preparation of Stock and Working Solutions:
-
Stock Solutions (1 mg/mL): Prepare stock solutions of both Erdosteine and this compound (IS) in methanol.[9]
-
Working Solutions: Prepare working standard solutions of Erdosteine and a working IS solution by diluting the respective stock solutions with methanol to the desired concentrations.[9]
2. Sample Preparation (Plasma):
-
To a 100 µL aliquot of the plasma sample, add the internal standard (this compound).[10]
-
Perform a protein precipitation step by adding a suitable solvent (e.g., acetonitrile).
-
Vortex and centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.[11]
3. LC-MS/MS Analysis:
-
Chromatographic Separation: Utilize a C18 column with a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile) in a gradient or isocratic elution.[9]
-
Mass Spectrometry Detection: Operate the mass spectrometer in the positive ion electrospray ionization (ESI+) mode. Monitor the specific mass transitions (MRM) for Erdosteine and this compound.[9][11]
4. Quantification:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.
-
Determine the concentration of Erdosteine in the unknown samples by interpolating their peak area ratios from the calibration curve.
Signaling Pathway and Experimental Workflow
Erdosteine's Anti-Inflammatory Mechanism: Erdosteine has been shown to exert anti-inflammatory effects by inhibiting the activation of the nuclear factor-kappa B (NF-κB) signaling pathway, which is a key regulator of inflammation.
References
- 1. Buy this compound (EVT-12565958) [evitachem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Erdosteine | C8H11NO4S2 | CID 65632 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. schd-shimadzu.com [schd-shimadzu.com]
- 5. [Simultaneous determination of erdosteine and its active metabolite in human plasma by liquid chromatography-tandem mass spectrometry with pre-column derivatization]. | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. esschemco.com [esschemco.com]
- 8. schd-shimadzu.com [schd-shimadzu.com]
- 9. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 10. [Simultaneous determination of erdosteine and its active metabolite in human plasma by liquid chromatography-tandem mass spectrometry with pre-column derivatization] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sensitive determination of erdosteine in human plasma by use of automated 96-well solid-phase extraction and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
